Methyl 4-methyl-1H-pyrazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-8-5(4)6(9)10-2/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXPRADXZJOPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392753 | |
| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68809-58-5 | |
| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing methyl 4-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The document details several core synthetic strategies, complete with experimental protocols derived from established methodologies for analogous structures. Quantitative data is summarized for comparative analysis, and all pathways are visualized to facilitate clear understanding.
Core Synthetic Strategies
The synthesis of the 4-methyl-1H-pyrazole-3-carboxylate scaffold can be approached through several reliable methods. The most prominent of these are:
-
Cyclocondensation of β-Dicarbonyl Compounds with Hydrazine Derivatives: This classic and robust method, often a variant of the Knorr pyrazole synthesis, involves the reaction of a β-ketoester with hydrazine. For the target molecule, an appropriate starting material is a 2-methyl-substituted β-ketoester.
-
1,3-Dipolar Cycloaddition of Diazoalkanes to Alkynes: This powerful cycloaddition reaction provides a direct route to the pyrazole ring. The reaction of diazomethane with an appropriately substituted alkyne, such as methyl 2-butynoate, can yield the desired product.
-
Synthesis from Activated Acrylonitrile Derivatives: This pathway involves the cyclization of a functionalized acrylonitrile with a hydrazine. This method offers an alternative disconnection approach to the pyrazole core.
Pathway 1: Cyclocondensation of a β-Ketoester with Hydrazine
This pathway follows the well-established principle of reacting a 1,3-dicarbonyl compound with a hydrazine. To obtain the 4-methyl substitution pattern, methyl 2-methyl-3-oxobutanoate (methyl 2-methylacetoacetate) is a logical starting material. Reaction with hydrazine hydrate will yield the target pyrazole. Subsequent esterification, if starting from the corresponding acid, or direct use of the methyl ester derivative of the β-ketoester provides the final product.
Experimental Protocol
Step 1: Synthesis of this compound
-
To a solution of methyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol (5 mL per mmol of ketoester), add hydrazine hydrate (1.1 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data for Analogous Cyclocondensation Reactions
| Starting Material (β-enamino diketone) | Hydrazine Derivative | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| tert-Butyl 4-[(2E)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate | Phenylhydrazine | Ethanol | Room Temp. | 18 | Not specified | [1] |
| tert-Butyl 4-[(2E)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate | Methylhydrazine | Ethanol | Not specified | Not specified | 51 | [2] |
| Ethyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate | Methylhydrazine | Toluene/Water | -10 to 0 °C | 1-2 | 83.8 | [3] |
Synthesis Pathway Diagram
Pathway 2: 1,3-Dipolar Cycloaddition
This elegant pathway involves the [3+2] cycloaddition of a diazo compound with an alkyne. To synthesize this compound, the reaction would be between diazomethane and methyl 2-butynoate. Care must be taken due to the hazardous nature of diazomethane.
Experimental Protocol
Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald apparatus with clear, scratch-free glass joints.
Step 1: Generation of Diazomethane
An ethereal solution of diazomethane can be prepared from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and potassium hydroxide. A detailed and validated procedure can be found in Organic Syntheses.[4][5]
Step 2: Cycloaddition Reaction
-
A solution of methyl 2-butynoate (1.0 eq) in diethyl ether is cooled to 0 °C in an ice bath.
-
The freshly prepared ethereal solution of diazomethane is added dropwise to the stirred solution of the alkyne until a faint yellow color of diazomethane persists.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
Excess diazomethane is quenched by the careful dropwise addition of acetic acid until the yellow color disappears.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Quantitative Data for Analogous 1,3-Dipolar Cycloaddition Reactions
| Alkyne | Diazo Compound | Solvent | Temperature | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Dimethylacetylene dicarboxylate | Phenylhydrazine (forms a dipole in situ) | Toluene/DCM | Reflux | 2 | Not specified |[6] |
Synthesis Pathway Diagram
Pathway 3: Synthesis from an Acrylonitrile Derivative
This route offers an alternative disconnection. A plausible starting material would be ethyl 2-cyano-3-methylcrotonate, which can be reacted with hydrazine to form a pyrazole intermediate, followed by hydrolysis of the nitrile and esterification.
Experimental Protocol
Step 1: Cyclization to form 3-amino-4-methyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2-cyano-3-methylcrotonate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
The mixture is heated at reflux for 8-12 hours, monitoring by TLC.
-
After cooling, the solvent is removed in vacuo. The resulting solid can be recrystallized from ethanol to yield the aminopyrazole.
Step 2: Sandmeyer reaction to replace the amino group with a nitrile
This step involves diazotization of the amino group followed by displacement with a cyano group, a standard transformation.
Step 3: Hydrolysis and Esterification
-
The resulting pyrazole-3-carbonitrile is hydrolyzed to the carboxylic acid using aqueous acid or base.
-
The carboxylic acid is then esterified to the methyl ester, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid.
Synthesis Pathway Diagram
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Methyl 4-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document covers its chemical and physical properties, detailed synthesis protocols, and the broader context of its potential applications in pharmaceutical research.
Core Chemical Identity and Properties
This compound is a substituted pyrazole ester. The Chemical Abstracts Service (CAS) has assigned the number 68809-58-5 to this compound.[1]
Nomenclature and Tautomerism
An important structural feature of 1H-pyrazoles is the existence of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. This leads to two tautomeric forms for this compound: this compound and Methyl 4-methyl-1H-pyrazole-5-carboxylate. Due to this tautomerism, both names are often used interchangeably in chemical literature and databases for the same CAS number.[1][2][3][4] The IUPAC name is designated as methyl 4-methyl-1H-pyrazole-5-carboxylate.[1]
Tautomerism of this compound
Caption: Prototropic tautomerism in the pyrazole ring.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | White solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
| XLogP3 | 0.8 | [1] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Experimental Protocols
The synthesis of substituted pyrazoles, including this compound, is a well-established area of organic chemistry. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative.[5][6][7]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazoles.
General Pyrazole Synthesis Workflow
Caption: A generalized workflow for pyrazole synthesis.
Representative Experimental Protocol
Materials:
-
Methyl 2-methyl-3-oxobutanoate (or a suitable precursor)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or another suitable solvent (e.g., toluene, dichloromethane)[8]
-
Catalytic amount of acid (optional, e.g., acetic acid)
Procedure:
-
Dissolve the β-ketoester (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution. If using a hydrazine salt, a base may be required.
-
If desired, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).
Note on Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. The regioselectivity of the reaction can be influenced by factors such as the nature of the substituents, the reaction solvent, temperature, and the presence of acid or base catalysts.[5][9][10][11] The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[9]
Applications in Drug Discovery and Development
The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development.[12][13][14]
General Biological Activities of Pyrazoles
The pyrazole nucleus is a core component of numerous compounds with demonstrated therapeutic potential, including:
-
Anti-inflammatory agents: Some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.[14]
-
Anticancer agents: Pyrazole-containing molecules have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival.[14]
-
Antimicrobial agents: The pyrazole scaffold has been incorporated into compounds with antibacterial and antifungal properties.[12]
-
Antiviral agents: Certain pyrazole derivatives have shown activity against various viruses.
-
Central Nervous System (CNS) agents: Pyrazoles have been explored for their potential in treating neurological and psychiatric disorders.
While specific biological activity data for this compound is not extensively documented in the public domain, its structural similarity to other biologically active pyrazoles suggests its potential as a building block or lead compound in drug discovery programs. For instance, a related compound, Methyl 4-bromo-1H-pyrazole-3-carboxylate, is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[15]
Potential Signaling Pathway Interactions
Given the broad range of biological activities of pyrazole derivatives, they are known to interact with various signaling pathways. The specific pathway targeted depends on the overall structure of the molecule.
Potential Signaling Pathway Interactions of Pyrazole Derivatives
Caption: Potential interactions of pyrazole derivatives with biological pathways.
For example, pyrazole-based kinase inhibitors can modulate pathways such as those involving Fms-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia (AML).[16] Other pyrazole compounds have been shown to inhibit inflammatory mediators.[13] Researchers investigating this compound could explore its potential to interact with these and other relevant biological pathways.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined chemical identity. Its synthesis is achievable through established chemical methodologies, and its pyrazole core represents a scaffold of high interest in the field of drug discovery. While specific biological data for this particular molecule is limited, the broader class of pyrazole derivatives has a proven track record of diverse and potent biological activities. This technical guide serves as a foundational resource for researchers and scientists looking to explore the potential of this compound in their research and development endeavors. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data of Methyl 4-methyl-1H-pyrazole-3-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous biologically active molecules. This technical guide provides a summary of the available spectral data for this compound, essential for its identification, characterization, and utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 68809-58-5 | PubChem[1] |
Spectral Data
For instance, studies on related compounds such as methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates provide extensive spectral characterization, but the substitution pattern and electronic environment of the pyrazole ring differ significantly from the target molecule.[2][3][4] Similarly, spectral data is available for positional isomers like methyl 1-methyl-1H-pyrazole-4-carboxylate and for pyrazoles with different substituents, but this data cannot be directly extrapolated to this compound.
Researchers requiring definitive spectral data for this compound are advised to synthesize it and perform their own spectral characterization. The following sections outline the general experimental protocols that would be employed for such an analysis.
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectral data of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-90 degrees
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-10 seconds
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Spectral width: 0 to 200 ppm
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is often presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Common ionization techniques for a molecule of this type include:
-
Electron Ionization (EI): Provides a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.
-
-
Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquired: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Data Acquisition and Analysis Workflow
The logical flow for acquiring and interpreting the spectral data for this compound is visualized in the following diagram.
Caption: Workflow for the synthesis, spectral characterization, and data reporting of a chemical compound.
Predicted Spectral Features
Based on the structure of this compound and data from analogous compounds, the following spectral features would be anticipated:
-
¹H NMR:
-
A singlet for the pyrazole ring proton (C5-H).
-
A singlet for the methyl group on the pyrazole ring (C4-CH₃).
-
A singlet for the methyl ester protons (COOCH₃).
-
A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the three pyrazole ring carbons.
-
A signal for the methyl carbon on the ring.
-
A signal for the methyl ester carbon.
-
A signal for the carbonyl carbon of the ester.
-
-
IR:
-
An N-H stretching band (around 3100-3300 cm⁻¹).
-
C-H stretching bands (around 2900-3000 cm⁻¹).
-
A strong C=O stretching band for the ester (around 1700-1730 cm⁻¹).
-
C=N and C=C stretching bands for the pyrazole ring (in the 1400-1600 cm⁻¹ region).
-
-
MS:
-
A molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ).
-
Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
-
Conclusion
While a comprehensive, experimentally verified spectral dataset for this compound is not currently available in the public domain, this guide provides the foundational information and general protocols necessary for its characterization. Researchers working with this compound should consider the synthesis and subsequent spectral analysis as a primary step to ensure its identity and purity for use in further scientific investigation. The predicted spectral features can serve as a preliminary guide for the interpretation of newly acquired data.
References
An In-depth Technical Guide to Methyl 4-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, physicochemical properties, synthetic protocols, and its role as a versatile building block in the development of novel therapeutic agents.
Chemical Identity and Structure
This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nomenclature of pyrazoles can be complex due to tautomerism, where the hydrogen atom on the nitrogen can reside on either nitrogen atom, leading to different numbering of the ring.
The IUPAC name for this compound is This compound .[1] However, due to tautomerism, it can also be named methyl 4-methyl-1H-pyrazole-5-carboxylate .[1][2] The structure consists of a pyrazole ring substituted with a methyl group at the 4-position and a methyl carboxylate group at the 3-position (or 5-position depending on the tautomer).
Synonyms:
Chemical Structure:
Caption: Chemical structure of this compound.
The tautomeric nature of the pyrazole ring is a critical consideration in its reactivity and characterization. The following diagram illustrates this equilibrium.
Caption: Tautomeric equilibrium of the pyrazole ring.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| CAS Number | 68809-58-5 | [1] |
| Appearance | White to light yellow solid | |
| Purity | ≥ 95% (HPLC) | |
| Storage Conditions | Store at 0-8 °C | [3] |
Synthesis and Experimental Protocols
The synthesis of substituted pyrazoles like this compound can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
General Experimental Protocol for Pyrazole Synthesis:
This protocol is a generalized procedure based on established methods for pyrazole synthesis.[4][5]
-
Preparation of the β-Enamino Diketone Intermediate:
-
A suitable β-keto ester is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
The reaction is typically carried out in an appropriate solvent, and the mixture is stirred until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
The resulting β-enamino diketone is often used in the next step without further purification.[4]
-
-
Cyclization with Hydrazine:
-
The crude β-enamino diketone is dissolved in a protic solvent such as ethanol.
-
An equimolar amount of a hydrazine, in this case, methylhydrazine, is added to the solution.[5]
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 18-24 hours) to facilitate the cyclization and formation of the pyrazole ring.[4]
-
The progress of the reaction is monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
Water is added to the residue, and the mixture may be stirred to induce precipitation of the product.[5]
-
The solid product is collected by vacuum filtration, washed with a suitable solvent (e.g., a mixture of methanol and water), and dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography to yield the pure this compound.
-
The following diagram outlines the general workflow for this synthetic approach.
Caption: A generalized workflow for the synthesis of pyrazole carboxylates.
Applications in Research and Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6] this compound, as a functionalized pyrazole, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Key Areas of Application:
-
Pharmaceutical Development: Pyrazole derivatives have been reported to possess anti-inflammatory, analgesic, anticonvulsant, anticancer, antibacterial, and antifungal properties.[6][7] This compound serves as a starting material for creating novel drug candidates targeting these therapeutic areas.
-
Agrochemical Chemistry: Similar to other pyrazole-based compounds, it can be used as an intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[3][6]
-
HIV Research: Some pyrazole derivatives have been identified as inhibitors of HIV-1 replication, highlighting another potential avenue for the application of compounds derived from this scaffold.[8]
-
Carbonic Anhydrase Inhibitors: Pyrazole-carboxamides bearing a sulfonamide moiety have shown potent inhibition of carbonic anhydrase, an enzyme family implicated in various physiological and pathological processes.[9]
The versatility of the carboxylate and the methyl groups on the pyrazole ring allows for further chemical modifications, making this compound a key building block in the design and synthesis of new chemical entities (NCEs) for drug discovery and development.
References
- 1. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylpyrazole-3-carboxylic acid | C5H6N2O2 | CID 5324580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jocpr.com [jocpr.com]
- 7. Buy methyl 1-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}-1H-pyrazole-3-carboxylate | 2549133-14-2 [smolecule.com]
- 8. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis for Methyl 4-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific initial discovery and first synthesis are not prominently documented in readily available literature, this guide outlines a robust and efficient synthetic route based on well-established chemical principles, primarily the [3+2] cycloaddition reaction between a diazo compound and an alkyne.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their diverse biological activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent groups on the pyrazole ring play a crucial role in modulating the pharmacological profile of these compounds. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Proposed Synthesis Pathway
The most common and efficient method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1][2][3] This approach is often characterized by high yields and regioselectivity, and can frequently be performed under catalyst-free conditions.[1][2][3] This guide proposes a two-step synthesis starting from commercially available reagents. The first step involves the synthesis of a key intermediate, methyl 2-diazo-3-oxobutanoate, followed by its cycloaddition with propyne to yield the target molecule.
Experimental Protocols
Step 1: Synthesis of Methyl 2-diazo-3-oxobutanoate
This procedure is adapted from established methods for diazo transfer reactions onto β-ketoesters.
Materials:
-
Methyl 3-oxobutanoate
-
4-Acetamidobenzenesulfonyl azide (or other suitable diazo transfer reagent)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-oxobutanoate (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the stirred solution.
-
In a separate flask, dissolve 4-acetamidobenzenesulfonyl azide (1.05 equivalents) in a minimal amount of acetonitrile.
-
Add the sulfonyl azide solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 2-diazo-3-oxobutanoate as a yellow oil.
Step 2: Synthesis of this compound
This procedure is based on the catalyst-free cycloaddition of diazo compounds to alkynes.[1][2]
Materials:
-
Methyl 2-diazo-3-oxobutanoate
-
Propyne (liquefied gas or generated in situ)
-
A high-pressure reaction vessel (e.g., a sealed tube or autoclave)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent (optional, as the reaction can be run neat)
Procedure:
-
Place methyl 2-diazo-3-oxobutanoate (1.0 equivalent) into a high-pressure reaction vessel.
-
If using a solvent, dissolve the diazo compound in dichloromethane.
-
Cool the vessel to a low temperature (e.g., -78 °C) and carefully condense propyne (1.5-2.0 equivalents) into the vessel.
-
Seal the vessel securely and allow it to warm to room temperature.
-
Heat the vessel to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS if possible.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess propyne in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and any remaining volatile components.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [4] |
| Molecular Weight | 140.14 g/mol | [4] |
| Monoisotopic Mass | 140.0586 Da | [4] |
| XLogP3-AA (Predicted) | 0.8 | [4] |
| CAS Number | 68809-58-5 | [4] |
Table 2: Hypothetical Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 12.5-13.5 (br s, 1H, NH), 7.8-8.0 (s, 1H, pyrazole-H5), 3.90 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃) |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0 (C=O), 145.0 (pyrazole-C3), 135.0 (pyrazole-C5), 115.0 (pyrazole-C4), 52.0 (OCH₃), 9.0 (CH₃) |
| Mass Spectrometry (EI) | m/z (%): 140 (M⁺), 109 (M⁺ - OCH₃), 81 (M⁺ - COOCH₃) |
| Infrared (IR) | ν (cm⁻¹): 3200-3400 (N-H stretch), 1720 (C=O stretch), 1580 (C=N stretch) |
Visualizations
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
This guide provides a comprehensive framework for the synthesis and characterization of this compound, leveraging established and efficient chemical transformations. The detailed protocols and expected data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- 1. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes | Semantic Scholar [semanticscholar.org]
- 4. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in various research and development fields. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining these crucial physicochemical parameters.
Physicochemical Properties
This compound is a small molecule with the chemical formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1][2] Its structure, featuring a pyrazole ring, a methyl ester, and a methyl group, suggests a moderate polarity. The following table summarizes its known physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[1][2] |
| Molecular Weight | 140.14 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 68809-58-5 | PubChem[1][2] |
| GHS Hazard Classification | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | PubChem[1][2] |
Solubility Profile
| Solvent | Expected Qualitative Solubility | Rationale |
| Water | Low to Sparingly Soluble | The presence of the ester and the largely hydrocarbon-like pyrazole ring is expected to limit aqueous solubility. |
| Methanol | Soluble | The polarity of methanol should facilitate dissolution. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a strong polar aprotic solvent, which is generally an excellent solvent for a wide range of organic compounds. |
| Acetone | Soluble | Acetone's moderate polarity should allow for good solubility. |
| Dichloromethane | Soluble | A common aprotic solvent that can dissolve moderately polar compounds. |
| Hexane | Insoluble to Sparingly Soluble | The nonpolar nature of hexane makes it a poor solvent for this relatively polar molecule. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for quantitatively determining the solubility of this compound.
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare a stock solution of the compound in a suitable solvent for HPLC calibration.
-
Create a calibration curve by preparing a series of standard solutions of known concentrations and analyzing them via HPLC.
-
Add an excess amount of this compound to a known volume of each test solvent in separate vials.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials to sediment the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
-
Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or other desired units based on the dilution factor and the measured concentration.
Stability Profile
Detailed stability data for this compound under various stress conditions is not available in the current literature. To assess the intrinsic stability of the compound, forced degradation studies are recommended. These studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines.
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature (e.g., 60 °C) |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature (e.g., 60 °C) |
| Oxidative Degradation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80 °C) in a calibrated oven |
| Photolytic Degradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Experimental Protocol for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
1. Materials and Equipment:
-
This compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
pH meter
-
Constant temperature oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, mix the stock solution with the respective stress agent in a suitable reaction vessel.
-
For thermal and photolytic studies, expose the solid compound and the solution to the specified conditions.
-
Maintain control samples (compound in solvent without the stress agent) under the same temperature conditions.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradants.
-
Calculate the percentage of degradation and identify the major degradation products.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a new chemical entity's solubility and stability, which would be applicable to this compound.
Caption: General workflow for solubility and stability assessment of a chemical compound.
References
An In-depth Technical Guide to the Tautomerism and Isomerism of Methyl 4-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric and isomeric landscape of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the subtle yet significant structural variations of this molecule is crucial for predicting its physicochemical properties, biological activity, and for the rational design of novel derivatives.
Annular Prototropic Tautomerism
The most prominent feature of N-unsubstituted pyrazoles, such as this compound, is annular prototropic tautomerism. This phenomenon involves the migration of the proton between the two nitrogen atoms of the pyrazole ring (N1 and N2), leading to a dynamic equilibrium between two tautomeric forms.
For this compound, the two tautomers are:
-
This compound
-
Methyl 4-methyl-1H-pyrazole-5-carboxylate (resulting from the proton residing on the other nitrogen atom)
The equilibrium between these two forms is typically rapid at room temperature on the NMR timescale, resulting in averaged signals. However, the tautomeric ratio can be influenced by several factors:
-
Electronic Effects of Substituents: The relative stability of the tautomers is influenced by the electronic nature of the substituents on the pyrazole ring. Electron-donating groups, like the methyl group at the C4 position, tend to favor the tautomer where the N-H proton is on the nitrogen adjacent to the carbon bearing the electron-donating group. Conversely, electron-withdrawing groups, such as the methoxycarbonyl group at the C3 position, tend to favor the tautomer where the N-H proton is on the nitrogen further away from this group.[1] In the case of this compound, these opposing effects suggest that both tautomers are likely to be present in significant proportions.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium. Polar, protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar solvents may favor the less polar tautomer or lead to self-association.
-
Temperature: Lowering the temperature can slow down the rate of proton transfer, allowing for the observation of distinct signals for each tautomer by techniques like NMR spectroscopy.[2]
-
Physical State: In the solid state, the molecule typically adopts a single, energetically preferred tautomeric form, which can be definitively identified by X-ray crystallography.
Caption: Annular tautomerism of this compound.
Isomerism
Beyond tautomerism, which is a form of constitutional isomerism, other isomers of this compound are possible, primarily positional isomers where the substituents are located at different positions on the pyrazole ring. The synthesis of pyrazoles often leads to a mixture of such isomers, making their identification and separation a critical aspect of their chemistry.
Key positional isomers include:
-
Methyl 5-methyl-1H-pyrazole-3-carboxylate: Here, the methyl group is at the C5 position.
-
Methyl 3-methyl-1H-pyrazole-4-carboxylate: The positions of the methyl and carboxylate groups are swapped.
The differentiation of these isomers relies on spectroscopic techniques, particularly NMR, where the coupling patterns and chemical shifts of the ring protons and carbons are distinct for each substitution pattern.
Caption: Relationship between this compound and its isomers.
Quantitative Data
| Compound | Solvent | Tautomer Ratio (Major : Minor) | Reference |
| 3(5)-Phenylpyrazole | THF-d8 | 3-Phenyl : 5-Phenyl (80 : 20) | [2] |
| 3(5)-Methyl-5(3)-phenylpyrazole | THF-d8 | 3-Methyl-5-phenyl : 5-Methyl-3-phenyl (65 : 35) | [2] |
| 3(5)-Aminopyrazole | DMSO-d6 | 3-Amino : 5-Amino (equilibrium) | [3] |
These examples demonstrate that the position of the tautomeric equilibrium is highly sensitive to the nature and position of the substituents.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the characterization of pyrazole tautomers and isomers.
NMR Spectroscopy
-
¹H NMR: In cases of rapid tautomerization at room temperature, the signals for the C3-H and C5-H protons, as well as the N-H proton, will be averaged. Upon cooling, these signals may broaden and eventually resolve into distinct signals for each tautomer. The chemical shifts of the methyl and methoxy protons will also be informative.
-
¹³C NMR: Similar to ¹H NMR, the signals for the C3 and C5 carbons will be averaged at room temperature. Low-temperature ¹³C NMR can be used to observe separate signals for each tautomer. The chemical shifts of the quaternary carbons and the carboxyl carbon provide additional structural information.[4]
-
¹⁵N NMR: This technique is particularly powerful for studying pyrazole tautomerism due to the large chemical shift difference between the "pyridine-like" (-N=) and "pyrrole-like" (-NH-) nitrogen atoms.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Derivatives:
| Nucleus | Position | Chemical Shift Range (ppm) | Notes |
| ¹H | C3-H / C5-H | 7.5 - 8.5 | Highly dependent on substituents and tautomeric form. |
| ¹H | N-H | 10 - 14 | Broad signal, position is concentration and solvent dependent. |
| ¹H | C4-CH₃ | 2.0 - 2.5 | |
| ¹H | COOCH₃ | 3.7 - 4.0 | |
| ¹³C | C3 / C5 | 130 - 150 | Averaged in fast exchange, resolved at low temperature. |
| ¹³C | C4 | 105 - 115 | |
| ¹³C | C4-CH₃ | 10 - 15 | |
| ¹³C | COOCH₃ | 50 - 55 | |
| ¹³C | C=O | 160 - 170 |
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present and hydrogen bonding.
Key IR Absorption Bands for Pyrazole Derivatives:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (free) | 3400 - 3500 | Medium |
| N-H stretch (H-bonded) | 3100 - 3300 | Broad, Strong |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C=N stretch | 1500 - 1600 | Medium |
| C=C stretch | 1450 - 1550 | Medium |
Experimental Protocols
Synthesis of this compound
A general and adaptable method for the synthesis of substituted pyrazole-3-carboxylates involves the condensation of a β-ketoester with hydrazine.[5]
Caption: General workflow for the synthesis of pyrazole carboxylates.
Detailed Methodology:
-
Reaction Setup: To a solution of a suitable β-ketoester (e.g., methyl 2-methyl-3-oxobutanoate) in a protic solvent such as ethanol, add an equimolar amount of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to isolate the desired isomer.
Analysis of Tautomeric Equilibrium by Low-Temperature NMR
To quantify the ratio of the two annular tautomers, low-temperature NMR spectroscopy is the method of choice.[2]
Caption: Workflow for the analysis of pyrazole tautomers by low-temperature NMR.
Detailed Methodology:
-
Sample Preparation: Dissolve a known amount of the pyrazole derivative in a deuterated solvent with a low freezing point (e.g., deuterated tetrahydrofuran, THF-d8, or deuterated methanol, CD₃OD).
-
NMR Acquisition: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature to observe the averaged signals.
-
Low-Temperature Experiment: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K).
-
Data Analysis: At a sufficiently low temperature, the rate of proton exchange will be slow enough to allow for the resolution of distinct signals for each tautomer. The ratio of the tautomers can then be determined by integrating the signals corresponding to specific protons or carbons of each tautomer.
Conclusion
The tautomerism and isomerism of this compound are critical considerations for its application in drug discovery and materials science. While this molecule exists in a dynamic equilibrium between two annular tautomers, the position of this equilibrium is sensitive to environmental factors. A thorough understanding and characterization of these structural nuances, through the spectroscopic and synthetic methodologies outlined in this guide, are essential for harnessing the full potential of this versatile heterocyclic scaffold. Further computational and experimental studies on this specific molecule would be highly valuable to provide precise quantitative data and further refine our understanding of its behavior.
References
"Methyl 4-methyl-1H-pyrazole-3-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with the chemical formula C₆H₈N₂O₂. This document provides a comprehensive overview of its physical and chemical properties, drawing from available data. Due to the limited publicly available experimental data for this specific molecule, this guide also includes general methodologies for the synthesis of related pyrazole-3-carboxylates, which can serve as a foundational reference for researchers. The potential for pyrazole derivatives in various biological applications is well-documented, and while specific pathways for this compound are not yet elucidated, the broader context of pyrazole bioactivity is discussed.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| CAS Number | 68809-58-5 | PubChem[1] |
| Appearance | White solid (reported by some suppliers) | Advanced ChemBlocks[2] |
| Purity | >97% (offered by various suppliers) | Advanced ChemBlocks[2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature, general and adaptable methods for the synthesis of substituted pyrazole-3-carboxylates are well-established. These typically involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
One common strategy involves the reaction of a β-ketoester with a hydrazine. For the synthesis of the title compound, a potential precursor would be a methyl ester of a 2-methyl-3-oxobutanoic acid derivative.
A general experimental workflow for the synthesis of a substituted pyrazole, adaptable for this compound, is outlined below.
General Experimental Workflow for Pyrazole Synthesis
Caption: A generalized workflow for the synthesis of substituted pyrazoles.
Spectral Data
No publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers undertaking the synthesis of this compound would need to perform these analyses for structural confirmation.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been specifically reported in the reviewed literature. However, the pyrazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of pyrazole have demonstrated a broad spectrum of activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Given the lack of specific data for the title compound, a logical workflow for its initial biological evaluation is proposed.
Workflow for Preliminary Biological Evaluation
Caption: A proposed workflow for the initial biological screening of the title compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical entity with established basic identifiers but a notable lack of in-depth experimental data in the public domain. This guide serves as a summary of the available information and provides a framework for researchers interested in its synthesis and biological evaluation by referencing established methodologies for related compounds. Further research is required to fully characterize its physical, chemical, and biological properties.
References
An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 4-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Methyl 4-methyl-1H-pyrazole-3-carboxylate, catering to professionals in research and drug development. The information is presented to ensure safe handling, storage, and use of this compound in a laboratory setting.
Physicochemical and Hazard Identification
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A clear understanding of its properties and hazards is crucial for its safe application.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 59035-93-5 | - |
| Computed XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Warning | H335: May cause respiratory irritation |
Experimental Protocols for Hazard Determination
The GHS hazard classifications are based on standardized experimental protocols. The following sections detail the methodologies typically employed to determine skin, eye, and respiratory irritation potential.
Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)
The potential for skin irritation is assessed using an in vitro model of reconstructed human epidermis, which mimics the top layers of human skin.[2][3][4] This method is a validated alternative to traditional animal testing.
-
Test System Preparation : A three-dimensional reconstructed human epidermis (RhE) tissue model is used.[2][5]
-
Application of Test Chemical : A precise amount of this compound is applied topically to the surface of the RhE tissue.
-
Incubation : The treated tissue is incubated for a defined period, typically up to 60 minutes, followed by a post-incubation period of approximately 42 hours after rinsing.
-
Viability Assessment : Cell viability is measured using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.
-
Classification : The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[2][3]
Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).
Serious Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test (OECD 492)
The potential for a substance to cause serious eye irritation is evaluated using an in vitro reconstructed human cornea-like epithelium (RhCE) model.[6][7]
-
Test System : A three-dimensional RhCE model that mimics the human corneal epithelium is utilized.
-
Exposure : The test chemical is applied directly to the surface of the RhCE tissue for a defined exposure time.
-
Post-Exposure Incubation : Following exposure and rinsing, the tissues are incubated for a further period.
-
Viability Measurement : Tissue viability is determined using the MTT assay, similar to the skin irritation test.
-
Classification : A substance is classified as an eye irritant (GHS Category 2) if it causes a reduction in tissue viability below a specific threshold (e.g., ≤ 60% in some protocols).[7] More severe viability reductions can indicate serious eye damage (GHS Category 1).
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, STOT SE 3)
While no single, universally adopted in vitro assay for respiratory irritation leading to a STOT SE 3 classification exists, the assessment often involves a weight-of-evidence approach. This can include data from:
-
In vivo studies (e.g., OECD 412, 436) : These studies in rodents involve exposure to the chemical via inhalation and subsequent observation for clinical signs of respiratory tract irritation, as well as histopathological examination of the respiratory tract.[8][9]
-
Structure-Activity Relationships (SAR) : Comparison of the chemical structure to known respiratory irritants.
-
Physicochemical Properties : Certain properties, such as high volatility and reactivity, can indicate a potential for respiratory irritation.
Potential Biological Activity and Signaling Pathways
Pyrazole and its derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[10][11] The activities reported for pyrazole derivatives include anti-inflammatory, antimicrobial, antifungal, and anticancer effects.[10][12][13]
In the context of cancer, pyrazole derivatives have been shown to act as inhibitors of various protein kinases that are crucial for cell cycle progression and signal transduction. For instance, some pyrazole-3-carboxamides have demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancers like Acute Myeloid Leukemia (AML).[14] The diagram below illustrates a simplified representation of how a pyrazole derivative might inhibit a kinase-driven signaling pathway, leading to an anti-proliferative effect.
Caption: Potential inhibition of kinase signaling by pyrazole derivatives.
Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) and Engineering Controls
| Control | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6] |
Firefighting and Spill Response
-
Firefighting : Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6] Wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Spill Response : Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[7]
The following diagram outlines a logical workflow for the safe handling of this chemical in a laboratory setting.
Caption: General workflow for the safe handling of hazardous powders.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. iivs.org [iivs.org]
- 3. senzagen.com [senzagen.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. thepsci.eu [thepsci.eu]
- 6. iivs.org [iivs.org]
- 7. tecolab-global.com [tecolab-global.com]
- 8. env.go.jp [env.go.jp]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 4-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrazole derivatives have emerged as privileged scaffolds due to their wide spectrum of biological activities and versatile chemical reactivity. This technical guide focuses on Methyl 4-methyl-1H-pyrazole-3-carboxylate , a key heterocyclic building block, providing an in-depth overview of its synthesis, chemical properties, and diverse applications. This document serves as a comprehensive resource for researchers leveraging this molecule in the design and synthesis of novel therapeutic agents and functional materials.
Core Compound Properties
This compound is a stable, crystalline solid that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyrazole ring substituted with a methyl group and a methyl carboxylate group, offers multiple sites for chemical modification, making it an ideal starting point for the construction of more complex molecules.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 68809-58-5 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents |
Table 2: Spectroscopic Data of a Structurally Similar Compound (Ethyl 5-methyl-1H-pyrazole-3-carboxylate) [2][3]
| Spectroscopic Data | Observed Peaks |
| IR Spectrum (Gas Phase) | Key stretches expected for N-H, C=O (ester), C=N, and C-H bonds. |
| Mass Spectrum (EI) | Molecular ion peak and characteristic fragmentation pattern. |
Synthesis of this compound
The most common and efficient method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[4] For this compound, a suitable precursor would be a methyl ester of a 2-methyl-1,3-dicarbonyl compound.
Experimental Protocol: Synthesis via Knorr Pyrazole Synthesis
This protocol is a representative method based on established syntheses of similar pyrazole-3-carboxylates.
Materials:
-
Methyl 2-formyl-3-oxobutanoate (or a suitable equivalent)
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications as a Heterocyclic Building Block
The pyrazole scaffold is a cornerstone in the development of a wide range of biologically active molecules. This compound, with its functional handles, is an invaluable precursor for the synthesis of diverse derivatives.
Medicinal Chemistry: Kinase Inhibitors
The pyrazole nucleus is a common feature in many kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.[5] The pyrazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The substituents on the pyrazole ring, which can be readily introduced starting from this compound, are crucial for modulating potency and selectivity.
Derivatives of pyrazole-3-carboxamides have been investigated as inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are important targets in acute myeloid leukemia (AML).[5]
Diagram 2: Role in Kinase Inhibitor Synthesis
Caption: Logical flow from the building block to a potential drug candidate.
Agrochemicals
Pyrazole-containing compounds have also found significant applications in the agrochemical industry as herbicides, fungicides, and insecticides. The biological activity of these compounds is often attributed to the pyrazole core. The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives to screen for agrochemical activity.[6]
Chemical Reactivity and Derivatization
The reactivity of this compound is centered around three main positions: the N-H of the pyrazole ring, the ester group, and the C-H of the methyl group.
-
N-Alkylation/N-Arylation: The nitrogen atom of the pyrazole ring can be readily alkylated or arylated to introduce a wide range of substituents, which is a common strategy for modulating the biological activity of pyrazole-based compounds.
-
Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of pyrazole-3-carboxamides. This is a key transformation in the synthesis of many kinase inhibitors.
-
Functionalization of the Methyl Group: The methyl group at the 4-position can potentially be functionalized, for example, through radical halogenation, to introduce further diversity into the molecular scaffold.
Diagram 3: Key Derivatization Reactions
Caption: Primary reaction pathways for the derivatization of the core molecule.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and agrochemical research. Its straightforward synthesis and the multiple points for chemical modification make it an attractive starting material for the creation of diverse molecular libraries. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its use in the development of novel and impactful chemical entities. Further research into the direct biological activities of this compound and its simple derivatives is warranted to fully explore its potential.
References
- 1. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Methyl 4-Methyl-1H-Pyrazole-3-Carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in the synthesis of a variety of agrochemicals, particularly fungicides. The pyrazole moiety is a critical toxophore in many modern crop protection agents, most notably in the class of succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds function by disrupting the mitochondrial respiratory chain in fungi, leading to potent and broad-spectrum disease control.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazole-3-carboxamide-based fungicides. The protocols described herein are based on established chemical transformations of pyrazole carboxylic acid derivatives.
Synthetic Pathway Overview
The general synthetic route to pyrazole-3-carboxamide fungicides from this compound involves a three-step process:
-
Hydrolysis: The methyl ester is saponified to the corresponding 4-methyl-1H-pyrazole-3-carboxylic acid.
-
Chlorination: The carboxylic acid is converted to the more reactive 4-methyl-1H-pyrazole-3-carbonyl chloride.
-
Amidation: The carbonyl chloride is coupled with a selected amine to yield the final active ingredient.
This pathway is illustrated in the following diagram:
Experimental Protocols
Step 1: Synthesis of 4-Methyl-1H-pyrazole-3-carboxylic acid
This protocol details the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol (10 volumes), add a solution of sodium hydroxide (2.5 equivalents) in deionized water (5 volumes).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the aqueous residue with deionized water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-1H-pyrazole-3-carboxylic acid as a solid.
Representative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Melting Point | 210-212 °C |
| Appearance | White to off-white solid |
Step 2: Synthesis of 4-Methyl-1H-pyrazole-3-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to the acid chloride.
Materials:
-
4-Methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a fume hood, suspend 4-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous toluene (10 volumes).
-
Slowly add thionyl chloride (3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction mixture should become a clear solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 4-methyl-1H-pyrazole-3-carbonyl chloride can be used in the next step without further purification.
Step 3: Synthesis of N-(Aryl)-4-methyl-1H-pyrazole-3-carboxamide
This protocol details the final amidation step to produce a representative pyrazole-3-carboxamide fungicide.
Materials:
-
4-Methyl-1H-pyrazole-3-carbonyl chloride
-
Substituted aniline (e.g., 2-chloroaniline) (1 equivalent)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Dissolve the crude 4-methyl-1H-pyrazole-3-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the aniline solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-(aryl)-4-methyl-1H-pyrazole-3-carboxamide.
Representative Data for a Hypothetical Product:
| Parameter | Value |
| Yield | 70-85% |
| Purity (HPLC) | >99% |
| Appearance | Crystalline solid |
| ¹H NMR | Consistent with proposed structure |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the product |
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis of pyrazole-3-carboxamides.
Methyl 4-methyl-1H-pyrazole-3-carboxylate: A Versatile Precursor for Novel Fungicides
Application Notes & Protocols for Researchers in Agrochemical Development
The pyrazole ring is a critical pharmacophore in the design of modern fungicides, with numerous commercial products leveraging this scaffold to achieve high efficacy against a broad spectrum of phytopathogenic fungi.[1][2] Among the various pyrazole-based precursors, Methyl 4-methyl-1H-pyrazole-3-carboxylate and its structural analogs serve as key building blocks for the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4][5] These compounds function by disrupting the fungal mitochondrial respiratory chain, a well-validated mode of action that has led to the successful development of several commercial fungicides.[3][4][5]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on the discovery and development of new fungicidal agents derived from this compound and related pyrazole intermediates.
Synthesis of Pyrazole Carboxamide Fungicides
The general synthetic route to pyrazole carboxamide fungicides from pyrazole carboxylate precursors involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Logical Workflow for Fungicide Synthesis
Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
While the user requested information on "this compound", a closely related and commercially significant intermediate is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The synthesis of this key precursor is well-established.[6]
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
Methylhydrazine
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvents (e.g., Toluene, Ethanol)
Procedure:
-
Ring Formation: React ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with methylhydrazine in a suitable solvent like toluene. This cyclization reaction forms the pyrazole ring.[7]
-
Ester Hydrolysis: The resulting ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is then hydrolyzed using an aqueous solution of sodium hydroxide in a solvent such as ethanol.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified with hydrochloric acid to precipitate the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Isolation: The solid product is collected by filtration, washed with water, and dried.
Experimental Protocol: Synthesis of a Generic Pyrazole Carboxamide
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
A substituted aniline (e.g., 2-aminobiphenyl)
-
Thionyl chloride or a coupling agent (e.g., HATU, DCC)
-
An organic base (e.g., triethylamine, pyridine)
-
Anhydrous organic solvent (e.g., Dichloromethane, DMF)
Procedure:
-
Acid Chloride Formation (Method A): Reflux the pyrazole carboxylic acid in thionyl chloride to form the corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling (Method A): Dissolve the acid chloride in an anhydrous solvent and add the substituted aniline and an organic base. Stir the reaction at room temperature until completion.
-
Amide Coupling (Method B - Using a Coupling Agent): Dissolve the pyrazole carboxylic acid, the substituted aniline, a coupling agent (like HATU), and a base (like DIPEA) in an anhydrous solvent like DMF. Stir the mixture at room temperature.[8]
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over a dehydrating agent (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
In Vitro Antifungal Activity Assays
The efficacy of newly synthesized pyrazole carboxamide fungicides is evaluated against a panel of economically important phytopathogenic fungi.
Experimental Workflow for In Vitro Antifungal Screening
Caption: Workflow for evaluating the in vitro antifungal activity of synthesized compounds.
Experimental Protocol: Mycelial Growth Inhibition Assay
This method is widely used to determine the in vitro fungicidal activity of compounds.[8][9]
Materials:
-
Synthesized pyrazole carboxamide compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)
-
Sterile petri dishes
-
Commercial fungicide for positive control (e.g., Boscalid, Fluxapyroxad)
Procedure:
-
Compound Preparation: Dissolve the synthesized compounds and the positive control fungicide in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving. Cool the medium to 50-60 °C.
-
Dosing: Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening, and a range of concentrations for EC50 determination). A control plate with only DMSO should also be prepared.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark until the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where 'dc' is the average diameter of the mycelial colony in the control group and 'dt' is the average diameter of the mycelial colony in the treatment group.
-
-
EC50 Determination: For compounds showing significant activity, determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by testing a range of concentrations and using probit analysis.
Quantitative Data Summary: Fungicidal Activity of Pyrazole Derivatives
The following tables summarize the fungicidal activity of various pyrazole carboxamide derivatives against different phytopathogenic fungi, as reported in the literature.
Table 1: Inhibition Rate of Pyrazole Derivatives at 100 mg/L [1]
| Compound | B. cinerea | R. solani | V. mali | T. cucumeris | F. oxysporum | F. graminearum |
| 2 | >80% | >90% | >80% | >80% | - | >90% |
| 3 | >80% | >90% | >80% | >80% | >80% | >90% |
| 4 | >80% | >90% | >80% | >80% | - | - |
| 6 | >80% | >90% | >80% | >80% | >80% | >90% |
| 8 | >80% | >90% | >80% | >80% | - | - |
| 10 | >80% | >90% | >80% | >80% | >80% | >90% |
| 26 | 100% | 100% | 100% | 100% | 100% | 100% |
| 27 | 100% | 100% | 100% | 100% | 100% | 100% |
| 28 | 100% | 100% | 100% | 100% | 100% | 100% |
| 30 | 100% | 100% | 100% | 100% | 100% | 100% |
| 31 | 100% | 100% | 100% | 100% | 100% | 100% |
Table 2: EC50 Values (µg/mL) of Selected Pyrazole Derivatives [1]
| Compound | B. cinerea | R. solani | V. mali | T. cucumeris | F. oxysporum | F. graminearum |
| 26 | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 |
Table 3: Fungicidal Activity of Pyrazole Carboxamides against Gaeumannomyces graminis var. tritici [10][11]
| Compound | Inhibition Rate at 50 µg/mL | Inhibition Rate at 16.7 µg/mL |
| 10d | >90% | 100% |
| 10e | >90% | 94.0% |
| 10h | >90% | - |
| 10i | >90% | - |
| 10j | >90% | - |
| Pyraclostrobin (Control) | - | 100% |
Mechanism of Action Studies
Many pyrazole carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs). Understanding the mechanism of action is crucial for developing new fungicides and managing resistance.
Signaling Pathway: Inhibition of Mitochondrial Respiration
Caption: Inhibition of Complex II (SDH) in the mitochondrial electron transport chain by pyrazole carboxamide fungicides.
Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the enzymatic activity of SDH to confirm the inhibitory effect of the synthesized compounds.
Materials:
-
Mitochondria isolated from the target fungus
-
Synthesized pyrazole carboxamide compounds
-
Buffer solution (e.g., potassium phosphate buffer)
-
Succinate (substrate)
-
Electron acceptors (e.g., DCPIP, PMS)
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus using differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, isolated mitochondria, and the electron acceptors.
-
Inhibitor Addition: Add the synthesized compound at various concentrations to the reaction mixture and incubate for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding succinate.
-
Spectrophotometric Measurement: Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of the reaction and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of SDH activity).
By following these application notes and protocols, researchers can effectively synthesize and evaluate novel fungicides derived from this compound and its analogs, contributing to the development of new solutions for crop protection.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Methyl 4-methyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Methyl 4-methyl-1H-pyrazole-3-carboxylate as a versatile building block in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound serves as a valuable starting material for the synthesis of more complex and biologically active molecules, particularly kinase inhibitors and anti-inflammatory agents.
Key Applications in Drug Discovery
This compound is a key intermediate for the synthesis of a variety of bioactive compounds. Its core structure allows for chemical modifications at several positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
-
Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors. By converting the methyl ester of this compound to a carboxamide, researchers can synthesize libraries of compounds to target various kinases, which are critical targets in oncology.
-
Anti-inflammatory Agents: Pyrazole derivatives have been shown to possess significant anti-inflammatory properties. The core structure can be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of inflammatory pathways.
-
Other Therapeutic Areas: The versatility of the pyrazole scaffold extends to other therapeutic areas, including antivirals, analgesics, and agents targeting the central nervous system.
Quantitative Data of Structurally Related Pyrazole Derivatives
While specific quantitative biological data for this compound is not extensively available in the public domain, the following tables summarize the activity of structurally related pyrazole derivatives to highlight the potential of this chemical scaffold.
Table 1: Kinase Inhibitory Activity of Pyrazole-3-carboxamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| FN-1501 | FLT3 | 2.33 | MV4-11 | 0.008 |
| CDK2 | 1.02 | |||
| CDK4 | 0.39 | |||
| Compound 8t | FLT3 | 0.089 | MV4-11 | 0.00122 |
| CDK2 | 0.719 | |||
| CDK4 | 0.770 |
FN-1501 and Compound 8t are 1H-pyrazole-3-carboxamide derivatives designed as potent FLT3 and CDK inhibitors for acute myeloid leukemia (AML).[1][2]
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Assay | % Inhibition of Edema | Standard Drug |
| Compound 6b | Carrageenan-induced paw edema | 85.78 ± 0.99 | Celebrex (83.76%) |
| Compound 2e | Carrageenan-induced paw edema | Significant activity | - |
| Compound 2f | Carrageenge-induced paw edema | Significant activity | - |
Compound 6b is a pyrazole derivative with a substituted heterocyclic ring system.[3] Compounds 2e and 2f are ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.[4]
Experimental Protocols
The following are representative protocols for the utilization of this compound in the synthesis of bioactive molecules.
Protocol 1: Synthesis of N-Aryl-4-methyl-1H-pyrazole-3-carboxamides
This protocol describes a general method for the conversion of the methyl ester to a variety of N-substituted carboxamides, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline
-
Trimethylaluminum (2 M in toluene)
-
Anhydrous toluene
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the desired substituted aniline (1.2 equivalents) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add trimethylaluminum (2 M in toluene, 1.2 equivalents) dropwise at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene (5 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-methyl-1H-pyrazole-3-carboxamide.
Characterization:
The synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The following are representative chemical shifts for the pyrazole core of related compounds:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.96 (s, 1H, pyrazole-H5), 3.83 (s, 3H, OCH₃), 2.20 (s, 3H, pyrazole-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (C=O), 140.0 (pyrazole-C5), 135.0 (pyrazole-C3), 115.0 (pyrazole-C4), 51.5 (OCH₃), 9.0 (pyrazole-CH₃).
Note: The exact chemical shifts will vary depending on the substitution pattern of the N-aryl group.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized pyrazole-3-carboxamides against a target kinase.
Materials:
-
Synthesized pyrazole-3-carboxamide derivatives
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring the amount of ADP produced).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for pyrazole-based kinase inhibitors.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and evaluation of pyrazole-based inhibitors.
References
- 1. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 4-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the adenine region of ATP. Methyl 4-methyl-1H-pyrazole-3-carboxylate is a key building block for the synthesis of a diverse range of pyrazole-based kinase inhibitors. Its ester functionality allows for straightforward derivatization, typically through amidation, to introduce various substituents that can modulate potency and selectivity for specific kinase targets.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors. It includes synthetic methodologies, quantitative data for representative compounds, and visualizations of relevant signaling pathways.
Key Applications
Derivatives of this compound have been successfully employed in the development of inhibitors for a variety of kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle, making them attractive targets in oncology.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).
-
c-Jun N-terminal Kinases (JNKs): A group of mitogen-activated protein kinases (MAPKs) involved in stress responses and apoptosis.
Data Presentation: Potency of Pyrazole-3-Carboxamide Kinase Inhibitors
The following table summarizes the inhibitory activities of several kinase inhibitors featuring the pyrazole-3-carboxamide core, demonstrating the potential of derivatives synthesized from this compound.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Cell Line |
| FN-1501 | FLT3, CDK2, CDK4, CDK6 | FLT3: <10, CDK2: <10, CDK4: <10, CDK6: <10 | MV4-11 (AML) |
| Compound 8t | FLT3, CDK2, CDK4 | FLT3: 0.089, CDK2: 0.719, CDK4: 0.770 | MV4-11 (AML) |
| Compound 14 | JNK3 | 80 | - |
| DC-K2in212 | CDK2 | 295 | A2058 (melanoma) |
| Compound 4 | CDK2 | 3820 | - |
Note: The listed compounds are representative examples of pyrazole-3-carboxamide kinase inhibitors and may not be direct derivatives of this compound. The data is presented to illustrate the therapeutic potential of this compound class.
Experimental Protocols
Protocol 1: General Procedure for the Amidation of this compound
This protocol describes a general method for the synthesis of N-substituted 4-methyl-1H-pyrazole-3-carboxamides, a key step in the elaboration of the starting material into potent kinase inhibitors.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., a substituted aniline)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Methanol)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-methyl-1H-pyrazole-3-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized pyrazole-3-carboxamide derivatives against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).
Materials:
-
Synthesized pyrazole-3-carboxamide inhibitor
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (containing appropriate salts, DTT, and a detergent)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, the test compound dilutions, and the recombinant kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at the optimal temperature (typically 30°C or 37°C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from pyrazole scaffolds.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Caption: The JAK-STAT signaling pathway.
Experimental Workflow
Caption: Workflow for kinase inhibitor synthesis.
Application Notes and Protocols for Methyl 4-methyl-1H-pyrazole-3-carboxylate and its Analogs in Anti-inflammatory Drug Discovery
Disclaimer: No specific anti-inflammatory studies have been published for Methyl 4-methyl-1H-pyrazole-3-carboxylate. The following application notes and protocols are based on published research on structurally related pyrazole-3-carboxylate derivatives and are provided as a representative guide for researchers in the field of anti-inflammatory drug discovery.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The pyrazole scaffold is a key component of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[1][3] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key inflammatory mediators and pathways, including the inhibition of COX enzymes (COX-1 and COX-2), lipoxygenases (LOX), and the production of nitric oxide (NO).[1][4]
This document provides an overview of the potential application of this compound and its analogs in anti-inflammatory drug discovery, along with detailed protocols for relevant in vitro and in vivo assays.
Mechanism of Action of Pyrazole-based Anti-inflammatory Agents
The primary mechanism by which many pyrazole-containing compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[3]
In addition to COX inhibition, some pyrazole derivatives have been shown to inhibit the production of nitric oxide (NO), another important inflammatory mediator.[5][6] Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to the pathophysiology of various inflammatory conditions.[6]
Quantitative Data on Analogous Pyrazole-3-Carboxylate Derivatives
The following tables summarize the anti-inflammatory activity of various pyrazole-3-carboxylate derivatives, which are structurally related to this compound.
Table 1: In Vivo Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives
| Compound | Substitution | % Edema Inhibition (at 3h) |
| 2e | 2,3-dimethoxyphenyl | Significant |
| 2f | 3,4-dimethoxyphenyl | Significant |
| Control | - | - |
| Data from a study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives in a carrageenan-induced rat paw edema model.[7] |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Carboxylate Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 15c | >100 | 0.059 | >1694.91 |
| 15d | >100 | 0.088 | >1136.36 |
| 15h | >100 | 0.12 | >833.33 |
| 19d | >100 | 0.075 | >1333.33 |
| Celecoxib | 3.0 | 0.22 | 13.65 |
| Data from a study on novel pyrazole carboxylate derivatives as lonazolac bioisosteres.[8][9] |
Table 3: In Vitro Nitric Oxide (NO) Production Inhibitory Activity of Pyrazole Derivatives
| Compound | LPS-induced NO Production IC₅₀ (µM) |
| 1m | 11.6% inhibition at test concentration |
| 1f | 37.19% inhibition at test concentration |
| Data from a study on the inhibitory effects of pyridylpyrazole derivatives on LPS-induced PGE2 and nitric oxide production in murine RAW 264.7 macrophages.[6] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory potential of pyrazole derivatives.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound analog)
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the reaction buffer.
-
Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (solvent only).
-
Add the COX-1 or COX-2 enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Incubate the plate for a specific duration (e.g., 10 minutes) at the controlled temperature.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced in each well using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
In Vitro Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This protocol describes how to assess the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Reference inhibitor (e.g., L-NMMA)
-
Griess Reagent
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare various concentrations of the test compound and reference inhibitor.
-
Remove the culture medium and treat the cells with the different concentrations of the test compound or reference inhibitor for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with no LPS stimulation.
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of NO production inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value for NO production inhibition.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a widely used and classical model for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar or Sprague-Dawley rats
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer
-
Animal handling equipment
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into different groups: a control group (vehicle), a reference group (e.g., Indomethacin), and one or more test groups receiving different doses of the test compound.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle to the respective groups, typically via oral or intraperitoneal injection.
-
After a specific time (e.g., 1 hour) following the drug administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of paw edema and the percentage of inhibition of edema for each group at each time point using the following formulas:
-
% Edema = [(Paw volume at time t - Initial paw volume) / Initial paw volume] x 100
-
% Inhibition = [(% Edema of control group - % Edema of treated group) / % Edema of control group] x 100
-
Conclusion
While specific data for this compound is not yet available in the public domain, the broader class of pyrazole-3-carboxylate derivatives demonstrates significant promise as a scaffold for the development of novel anti-inflammatory agents. The provided protocols offer a robust framework for researchers to investigate the anti-inflammatory potential of this and other related compounds. Future studies are warranted to elucidate the specific biological activity and therapeutic potential of this compound.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of Methyl 4-methyl-1H-pyrazole-3-carboxylate
These application notes provide detailed protocols for the N-alkylation of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a key transformation in the synthesis of various biologically active compounds. The protocols address the common challenge of regioselectivity in pyrazole chemistry and offer methods to control the reaction outcome.
Introduction
The N-alkylation of pyrazole scaffolds is a fundamental reaction in medicinal chemistry and drug development.[1] this compound is a versatile building block, and its N-alkylation is a crucial step in the synthesis of numerous therapeutic agents. A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can yield two different constitutional isomers (N1 and N2 alkylated products).[2][3][4] The biological activity and physicochemical properties of the final compound are often dependent on the specific regioisomer formed.
The regiochemical outcome of the N-alkylation of pyrazoles is influenced by a combination of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions, including the choice of base and solvent.[3] For this compound, the presence of a methyl group at the C4 position and a methyl carboxylate group at the C3 position will influence the site of alkylation. Generally, alkylation is favored at the less sterically hindered nitrogen atom.[3]
General Reaction Scheme
The N-alkylation of this compound can be represented by the following general scheme, which illustrates the formation of the two possible regioisomers, the N1-alkylated product (1-alkyl-4-methyl-1H-pyrazole-3-carboxylate) and the N2-alkylated product (2-alkyl-4-methyl-2H-pyrazole-3-carboxylate). The N1 isomer is typically the major product due to the steric hindrance of the adjacent methyl carboxylate group.
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation using Sodium Hydride
This protocol describes a general and highly effective method for the N-alkylation of pyrazoles using a strong base, sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[3][5]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DMF or THF to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[5]
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[5]
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).
Protocol 2: N-Alkylation using a Weaker Base (Potassium Carbonate)
This method employs a milder base, potassium carbonate (K₂CO₃), and is often carried out in a polar aprotic solvent like acetonitrile or acetone.[2][4] This can be a preferable alternative for substrates sensitive to strong bases.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile or acetone
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and potassium carbonate (2.0-3.0 equivalents).
-
Add anhydrous acetonitrile or acetone to form a suspension.
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Summary of Reaction Conditions
The choice of reagents and conditions can significantly impact the yield and regioselectivity of the N-alkylation reaction. The following table summarizes typical conditions and expected outcomes for the N-alkylation of substituted pyrazoles.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | DMF, THF | Acetonitrile, Acetone | DMF, Acetonitrile |
| Temperature | 0 °C to Room Temp. | Reflux | Room Temp. to 80 °C |
| Typical Alkylating Agents | Methyl iodide, Benzyl bromide | Ethyl bromoacetate, Propyl iodide | Various alkyl halides |
| Expected Major Regioisomer | N1-alkylation favored | N1-alkylation generally favored | N1-alkylation generally favored |
| General Remarks | Highly effective, requires anhydrous conditions. | Milder conditions, suitable for sensitive substrates. | Often provides good yields at moderate temperatures. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the base-mediated N-alkylation of this compound.
Regioselectivity Considerations
The regioselectivity of the N-alkylation of this compound is primarily governed by the steric hindrance imposed by the substituents at the C3 and C5 positions. In this case, with a methyl carboxylate group at C3 and no substituent at C5, alkylation is expected to predominantly occur at the less sterically hindered N1 nitrogen.
References
Application Notes and Protocols: Reaction of Methyl 4-methyl-1H-pyrazole-3-carboxylate with Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of methyl 4-methyl-1H-pyrazole-3-carboxylate with various hydrazines is a fundamental transformation in medicinal chemistry, yielding 4-methyl-1H-pyrazole-3-carbohydrazide and its N-substituted derivatives. These products serve as crucial building blocks for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The pyrazole carbohydrazide scaffold is a well-established pharmacophore found in numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cannabinoid receptor antagonist effects.[1] This document provides detailed protocols for the synthesis of these valuable intermediates and summarizes their potential applications in drug discovery and development.
Reaction Overview
The primary reaction involves the nucleophilic acyl substitution of the methyl ester group in this compound with a hydrazine derivative. The most common reagent is hydrazine hydrate, which yields the parent 4-methyl-1H-pyrazole-3-carbohydrazide. Substituted hydrazines can also be employed to generate N-substituted carbohydrazide analogs, allowing for the exploration of structure-activity relationships (SAR).
Caption: General reaction scheme for the synthesis of 4-methyl-1H-pyrazole-3-carbohydrazide.
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-1H-pyrazole-3-carbohydrazide
This protocol describes a general method for the synthesis of 4-methyl-1H-pyrazole-3-carbohydrazide using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in absolute ethanol (10-20 mL per gram of ester).
-
To this solution, add hydrazine hydrate (1.5-3 equivalents) dropwise at room temperature with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 4-methyl-1H-pyrazole-3-carbohydrazide, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the product in a vacuum oven or desiccator to a constant weight.
-
The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Note: In some cases, direct hydrazinolysis of pyrazole esters might be challenging.[2] If the reaction does not proceed to completion, alternative synthetic routes, such as the hydrolysis of the ester to the corresponding carboxylic acid followed by activation and reaction with hydrazine, may be necessary.
Caption: Experimental workflow for the synthesis of 4-methyl-1H-pyrazole-3-carbohydrazide.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of pyrazole carbohydrazides from their corresponding esters, based on analogous reactions reported in the literature. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Starting Material | Hydrazine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate | Hydrazine Hydrate | Ethanol | Not specified | Reflux | Excellent | [3] |
| Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate | Hydrazine Hydrate | Ethanol | 4 | Reflux | Not specified | [4] |
| Ethyl 2,4-dioxooctanate | Hydrazine Hydrate | Ethanol | 0.5 | Room Temp. | 94 | [5] |
Applications in Drug Development
Derivatives of 4-methyl-1H-pyrazole-3-carbohydrazide are of significant interest in drug discovery due to their wide range of biological activities.
Anticancer Activity
Numerous pyrazole carbohydrazide derivatives have demonstrated potent anticancer activity against various cancer cell lines.[6][7] The presence of the methyl group on the pyrazole ring, combined with the carbohydrazide moiety, can contribute to the antiproliferative effects.[6] For instance, certain pyrazole carbohydrazide derivatives have shown cytotoxicity against breast cancer (MDA-MB-231), ovarian cancer (A2780), and kidney cancer (ACHN) cell lines.[6]
| Compound Family | Cancer Cell Line | pIC₅₀ (µM) | Reference |
| Pyrazole Carbohydrazide Derivative | MDA-MB-231 | 6.36 | [6] |
| Pyrazole Acetohydrazide Derivative | MDA-MB-231 | 5.90 | [6] |
| Pyrazole Carbohydrazide Derivative | A2780 | 8.57 | [6] |
| Pyrazole Acetohydrazide Derivative | A2780 | 8.14 - 8.63 | [6] |
Antimicrobial Activity
The pyrazole nucleus is a common feature in many antimicrobial agents. The carbohydrazide functional group can be further modified to generate Schiff bases and other derivatives, which often exhibit enhanced antibacterial and antifungal properties.[8][9][10][11] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[11]
Caption: Biological activities of 4-methyl-1H-pyrazole-3-carbohydrazide derivatives.
Conclusion
The reaction of this compound with hydrazines provides a straightforward and efficient route to 4-methyl-1H-pyrazole-3-carbohydrazide and its derivatives. These compounds are valuable intermediates for the synthesis of novel therapeutic agents with a wide array of biological activities. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the exploration of this promising class of molecules.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. meddocsonline.org [meddocsonline.org]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-methyl-1H-pyrazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl- and 4-heteroaryl-substituted methyl 1-methyl-1H-pyrazole-3-carboxylate derivatives. The pyrazole scaffold is a privileged core in medicinal chemistry, and the functionalization at the 4-position via Suzuki coupling is a key strategy for the development of novel therapeutic agents.
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For the synthesis of derivatives of "Methyl 4-methyl-1H-pyrazole-3-carboxylate," the key starting material would be a methyl 4-halo-1-methyl-1H-pyrazole-3-carboxylate, with the halogen typically being iodine or bromine for higher reactivity.
General Reaction Scheme
The general transformation involves the coupling of a methyl 4-halo-1-methyl-1H-pyrazole-3-carboxylate with a variety of aryl or heteroaryl boronic acids or their corresponding esters.
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: Synthesis of Pyrazole Amides using Methyl 4-methyl-1H-pyrazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole amides are a critical class of heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry and agrochemicals.[1][2][3] They form the core structure of numerous commercial drugs and fungicides, exhibiting activities such as anti-inflammatory, anticancer, and enzyme inhibition.[2][4][5][6] Methyl 4-methyl-1H-pyrazole-3-carboxylate is a valuable and versatile starting material for the synthesis of a diverse library of N-substituted pyrazole-3-carboxamides. This document provides detailed protocols for the conversion of this pyrazole ester into its corresponding amides, a key transformation for structure-activity relationship (SAR) studies in drug discovery.
The primary strategy involves a two-step process: (1) saponification of the methyl ester to the corresponding carboxylic acid, and (2) subsequent coupling of the acid with a desired amine using standard peptide coupling reagents. This approach offers high versatility and generally proceeds with high yields.
Key Reagent Characteristics
The starting material, this compound, is a stable, commercially available reagent. Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[7] |
| Molecular Weight | 140.14 g/mol | PubChem[7] |
| CAS Number | 68809-58-5 | PubChem[7] |
| Appearance | White to off-white solid | --- |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[7] |
Experimental Protocols
The synthesis of pyrazole amides from this compound is efficiently achieved via a two-step reaction pathway. The workflow involves the initial hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction with a selected amine.
Caption: General workflow for the synthesis of pyrazole amides.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to its corresponding carboxylic acid, a necessary intermediate for the subsequent amide coupling.
Materials:
-
This compound
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of Methanol and Water (e.g., 3:1 v/v).
-
Add Sodium Hydroxide (1.5 - 2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-methyl-1H-pyrazole-3-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is high.
Expected Results:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by NMR) | >95% |
| Reaction Time | 2-4 hours |
| Appearance | White solid |
Protocol 2: General Amide Coupling Procedure
This protocol details the coupling of 4-methyl-1H-pyrazole-3-carboxylic acid with a generic primary or secondary amine (R₁R₂NH) using a standard coupling agent.
Caption: Key components and their roles in the amide coupling reaction.
Materials:
-
4-Methyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC/HOBt (1.2 eq each)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography).
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).
-
Add the coupling agent, HATU (1.2 eq), portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired pyrazole amide.
Hypothetical Results for a Diverse Set of Amines:
The following table summarizes expected outcomes for the synthesis of various pyrazole amides using Protocol 2, demonstrating its broad applicability.
| Amine (R₁R₂NH) | Product Name | Expected Yield | Purity (by LC-MS) |
| Aniline | N-phenyl-4-methyl-1H-pyrazole-3-carboxamide | 85% | >98% |
| Benzylamine | N-benzyl-4-methyl-1H-pyrazole-3-carboxamide | 88% | >98% |
| Morpholine | (4-Methyl-1H-pyrazol-3-yl)(morpholino)methanone | 92% | >99% |
| 4-Fluoroaniline | N-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | 82% | >97% |
Applications in Drug and Agrochemical Development
The protocols described enable the rapid synthesis of pyrazole amide libraries, which is essential for SAR exploration. Pyrazole carboxamides are prominent in agrochemical fungicides (e.g., Bixafen, Fluxapyroxad) and pharmaceuticals.[3][8] The ability to easily modify the 'R' groups on the amide nitrogen allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates and crop protection agents.[6][9] The methodologies are robust, scalable, and utilize common laboratory reagents, making them highly accessible for both academic and industrial research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methyl 4-methyl-1H-pyrazole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-yield synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazole synthesis, particularly via the common Knorr synthesis route, can stem from several factors.[1] The primary issues often involve the quality of starting materials, suboptimal reaction conditions, or the occurrence of side reactions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
Ensure the 1,3-dicarbonyl compound (e.g., a derivative of methyl acetoacetate) and the hydrazine source are of high purity.[1]
-
Impurities can lead to unwanted side reactions, which reduce the yield and complicate the purification process.[1]
-
Hydrazine and its derivatives can degrade over time. It is highly recommended to use a freshly opened or recently purified reagent.[1]
-
-
Optimize Reaction Stoichiometry:
-
Verify that the correct stoichiometry of the reactants is being used.
-
In many cases, employing a slight excess of the hydrazine reagent (e.g., 1.0 to 1.2 equivalents) can help drive the reaction to completion.[1]
-
-
Evaluate and Optimize Reaction Conditions:
-
Temperature & Time: These are critical parameters that often require optimization.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and prevent the formation of degradation products from prolonged heating.[1]
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are commonly used.[1]
-
pH Control: The pH of the reaction medium can influence the rate and outcome. If using a hydrazine salt (e.g., hydrazine hydrochloride), adding a mild base like sodium acetate can be beneficial to neutralize the acid formed and promote a cleaner reaction profile.[1]
-
-
Consider Potential Side Reactions:
-
Be aware of possible side reactions, such as incomplete cyclization or the formation of regioisomers, which are common challenges when using unsymmetrical 1,3-dicarbonyl compounds.[1]
-
Question 2: My final product is contaminated with a regioisomer. How can I improve the regioselectivity of the reaction?
Answer: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different pyrazole products.[1] Regioselectivity is governed by both the steric and electronic properties of the substituents on both reactants.[1]
Strategies to Enhance Regioselectivity:
-
pH Adjustment: The reaction's regioselectivity can be pH-dependent. Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Acidic catalysts in solvents like ethanol are often used.[1]
-
Steric Hindrance: Carefully selecting a hydrazine with appropriate steric bulk can help direct the reaction towards the formation of a single, less hindered regioisomer.[1]
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the kinetic preference for one regioisomer over the other.
Question 3: The reaction mixture turned a dark red or brown color. Is this a problem, and how can I purify my product?
Answer: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts.[2] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1]
Mitigation and Purification:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes minimize oxidative processes that lead to colored byproducts.[1]
-
Purification Methods:
-
Recrystallization: This is an effective method for removing colored impurities and isolating the desired product.[1]
-
Column Chromatography: If recrystallization is insufficient, purification using column chromatography on silica gel is a standard and effective alternative.[1]
-
Silica Plug: For minor colored impurities, passing a solution of the crude product through a short plug of silica gel can be a quick way to achieve a cleaner product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most prevalent and classic method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (like hydrazine hydrate) and a suitable 1,3-dicarbonyl compound.[3][4] For this specific target, the dicarbonyl precursor would be a derivative of methyl 2-methyl-3-oxobutanoate.
Q2: How can I monitor the progress of the reaction? The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC).[1] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. LC-MS can also be used for more detailed monitoring.[1]
Q3: What work-up procedure is recommended? After the reaction is complete (as determined by TLC), the typical work-up involves cooling the reaction mixture and then precipitating the product by adding water.[5] The solid product can then be collected by vacuum filtration.[1] If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[1]
Q4: Are there alternative synthetic methods available? Yes, other methods for pyrazole synthesis exist, including 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes and multicomponent reactions.[6][7] However, for this specific structure, the condensation of a hydrazine with a 1,3-dicarbonyl equivalent remains the most straightforward and common approach.[8]
Experimental Protocols & Data
Protocol: Synthesis via Knorr Cyclocondensation
This protocol describes a general procedure for the synthesis of a pyrazole derivative from a β-ketoester and hydrazine, which can be adapted for this compound.
Materials:
-
Methyl 2-methyl-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (or Glacial Acetic Acid) as solvent
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve methyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol.
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.[5]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain stirring.[5]
-
Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (e.g., with a mobile phase of 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.[5]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add cold water to the flask to precipitate the crude product.[5]
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel, washing with a small amount of cold water.[5]
-
Purification: Air-dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]
Data Presentation: Optimizing Reaction Conditions
The yield of pyrazole synthesis is highly dependent on reaction parameters. The following table summarizes the impact of various conditions based on established principles of Knorr pyrazole synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome / Comment | Reference |
| Solvent | Ethanol | Acetic Acid | PEG-400 | Ethanol is a common, effective solvent. Acetic acid can act as both solvent and catalyst. PEG-400 is an eco-friendly option that can promote the reaction. | [1][6] |
| Catalyst | None | Glacial Acetic Acid | TsOH | An acid catalyst accelerates the dehydration steps of the condensation, often leading to higher yields and shorter reaction times. | [3][5] |
| Temperature | Room Temp. | 60 °C | Reflux (80-100 °C) | Heating is generally required to drive the reaction to completion. Optimization is key to avoid byproduct formation. | [1][5] |
| Base (if using hydrazine salt) | None | Sodium Acetate | Triethylamine | A mild base is crucial when starting with a hydrazine salt to liberate the free hydrazine and neutralize acid, leading to a cleaner reaction. | [1][2] |
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate. The following information addresses common side reactions and other issues that may be encountered during its synthesis, primarily focusing on the Knorr pyrazole synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for the synthesis of this pyrazole derivative is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative. For the target molecule, a likely precursor is methyl 2-methyl-3-oxobutanoate, which reacts with hydrazine or a substituted hydrazine.
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions include the formation of a regioisomeric pyrazole when using a substituted hydrazine like methylhydrazine, the formation of a pyrazolone byproduct, incomplete reaction leading to hydrazone intermediates, and potential self-condensation of the starting β-ketoester.
Q3: How can I minimize the formation of the undesired regioisomer?
The formation of regioisomers is a significant challenge when using unsymmetrical reagents. The choice of solvent and reaction temperature can influence the regioselectivity. Protic solvents like ethanol and aprotic solvents can lead to different isomeric ratios. Careful optimization of reaction conditions is crucial.
Q4: What causes the formation of a pyrazolone byproduct?
The reaction of a β-ketoester with hydrazine can lead to the formation of a pyrazolone, which is a five-membered ring containing a keto group.[1] This occurs through an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen on the ester carbonyl group.[2]
Q5: How can I detect the presence of side products in my reaction mixture?
Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the reaction and identify the presence of side products. High-performance liquid chromatography (HPLC) and Gas chromatography-mass spectrometry (GC-MS) can provide more quantitative information on the composition of the reaction mixture. 1H NMR and 13C NMR spectroscopy are essential for the structural elucidation of the desired product and any isolated byproducts.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product and Presence of an Isomeric Impurity
Possible Cause: Formation of a regioisomer of this compound. This is particularly prevalent when using methylhydrazine as the reactant. The two nitrogen atoms of methylhydrazine have different nucleophilicities, leading to two possible cyclization pathways.
Troubleshooting Steps:
-
Solvent Screening: The polarity of the solvent can significantly influence the ratio of regioisomers. Experiment with a range of solvents from protic (e.g., ethanol, methanol) to aprotic (e.g., toluene, dioxane, DMF).
-
Temperature Control: Perform the reaction at different temperatures (e.g., room temperature, reflux) to determine the optimal condition for the formation of the desired isomer.
-
Catalyst Influence: The presence of an acid or base catalyst can alter the reaction pathway. Conduct small-scale trials with catalytic amounts of acids (e.g., acetic acid) or bases (e.g., piperidine).
-
Purification: If the formation of the regioisomer cannot be completely suppressed, careful column chromatography is often required to separate the two isomers. The choice of eluent system is critical for achieving good separation.
| Reaction Condition | Solvent | Temperature (°C) | Typical Regioisomer Ratio (Product A : Product B) |
| 1 | Ethanol | Reflux | Varies, can be close to 1:1 |
| 2 | Toluene | Reflux | May favor one isomer over the other |
| 3 | Acetic Acid | 100 | Can promote the formation of one isomer |
Note: The table provides a general guideline. The actual ratios will depend on the specific substrates and detailed reaction conditions.
Problem 2: Presence of a Significant Amount of a Higher Molecular Weight Byproduct
Possible Cause: Formation of a pyrazolone derivative. β-ketoesters can react with hydrazine to form stable pyrazolone rings.[1]
Troubleshooting Steps:
-
Control of Reaction Time and Temperature: Prolonged reaction times or high temperatures can sometimes favor the formation of the thermodynamically more stable pyrazolone. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
pH Adjustment: The pH of the reaction medium can influence the reaction pathway. Acidic conditions, for instance, can catalyze the cyclization to the pyrazole.
-
Choice of Hydrazine Reagent: The nature of the hydrazine reagent can also play a role. Compare the results with hydrazine hydrate versus anhydrous hydrazine.
Problem 3: Incomplete Reaction and Presence of Intermediates
Possible Cause: The reaction has not gone to completion, resulting in the presence of unreacted starting materials or a stable hydrazone intermediate.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. If the reaction is sluggish at room temperature, gradually increase the temperature.
-
Use of a Catalyst: A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can facilitate the cyclization of the hydrazone intermediate.
-
Water Removal: The cyclization step involves the elimination of water. In some cases, using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Methyl 2-methyl-3-oxobutanoate
-
Hydrazine hydrate or Methylhydrazine
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) or methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.
-
If using a catalyst, add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for the Knorr synthesis of the target pyrazole, highlighting potential side products.
References
Technical Support Center: Purification of Methyl 4-methyl-1H-pyrazole-3-carboxylate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl 4-methyl-1H-pyrazole-3-carboxylate" by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound and related pyrazole compounds.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1][2]- If crystals still do not form, scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[1][2]- Add a seed crystal of the pure compound.[1] |
| Compound "Oils Out" Instead of Crystallizing | The compound is precipitating from the solution at a temperature above its melting point. This can be due to a high concentration of impurities lowering the melting point or the use of an inappropriate solvent.[1] | - Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[1]- Allow the solution to cool much more slowly. Consider letting it cool to room temperature on a countertop before transferring to an ice bath.- Try a different recrystallization solvent or a mixed solvent system. |
| Low Yield of Recovered Crystals | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1]- The solution was not cooled sufficiently.[1]- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Cool the solution in an ice bath to maximize crystal formation.[1]- To prevent premature crystallization, heat the filtration apparatus (funnel and receiving flask) before filtration. |
| Crystals are Colored or Appear Impure | - Colored impurities are present in the crude material.- Impurities from the mother liquor were trapped on the crystal surface during filtration. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.[1]- Wash the collected crystals with a small amount of the cold recrystallization solvent.- A second recrystallization may be necessary to achieve the desired purity.[1] |
| Crystallization Occurs Too Rapidly | The solution is too concentrated, or the cooling process is too fast, which can lead to the trapping of impurities within the crystal lattice.[2] | - Reheat the solution and add a small amount of additional hot solvent.[2]- Allow the solution to cool slowly at room temperature before placing it in an ice bath.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives like this compound, common solvents to consider are alcohols (such as ethanol or methanol), ethyl acetate, acetone, or mixed solvent systems.[1][3] A common mixed-solvent system for polar compounds is ethanol/water.[1][3] The principle of "like dissolves like" suggests that esters may be well-solubilized by solvents like ethyl acetate.[4] Experimental screening of a few solvents is the best approach to identify the optimal one for your specific compound and impurity profile.
Q2: How do I choose a suitable mixed solvent system?
A2: A mixed solvent system is used when no single solvent has the ideal solubility characteristics. You should choose a pair of miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[1] Common pairs include ethanol-water, hexane-ethyl acetate, and hexane-acetone.[1][4] The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the hot "poor" solvent until the solution becomes slightly cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Q3: My compound is still impure after one recrystallization. What should I do?
A3: If your compound is still not pure enough after a single recrystallization, a second recrystallization is often effective.[1] Ensure that you are using the correct solvent and technique. For instance, allowing for slow crystal growth is crucial for achieving high purity. If impurities persist, consider using a different solvent or a mixed solvent system for the subsequent recrystallization.
Q4: Can I use recrystallization to separate regioisomers of a pyrazole derivative?
A4: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be employed. This technique involves multiple recrystallization steps to progressively enrich one isomer.[1]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so important?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[1] In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] This reaction can lead to two different regioisomeric pyrazoles.[1][2] The control of which isomer is formed is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity in subsequent chemical steps.[1] Therefore, ensuring the selective synthesis of the desired isomer is of utmost importance for efficiency in drug discovery and development.[1]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction is determined by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, directing the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2][3]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their adjacent substituents.[2] The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is more electrophilic.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter.[2] Under acidic conditions, the substituted hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent: The choice of solvent can significantly impact regioselectivity.[3] For example, fluorinated alcohols have been demonstrated to improve selectivity compared to more conventional solvents like ethanol.[3][4] Aprotic dipolar solvents such as DMF or NMP have also been shown to provide better results than polar protic solvents, especially when using aryl hydrazine hydrochlorides.[5][6]
-
Temperature: Reaction temperature can be a crucial parameter in controlling the isomeric ratio.[3]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several alternative methods can be employed to overcome the regioselectivity challenges of the classical Knorr synthesis. One effective approach is the use of β-enaminones as 1,3-dicarbonyl surrogates.[3] These compounds possess differentiated electrophilic centers, which can drive the reaction to proceed with higher regioselectivity. Another strategy involves a [3+2] cycloaddition reaction between 2-alkynyl-1,3-dithianes and sydnones, which has been shown to provide polysubstituted pyrazoles with excellent regioselectivity under mild conditions.[7] Additionally, multicomponent reactions and methods utilizing catalysts like iron or ruthenium have been developed to afford regioselective access to substituted pyrazoles.[8][9]
Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a frequent outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little to no inherent preference for the site of the initial hydrazine attack.[1]
Solution:
A change in the reaction solvent is often the most effective solution. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[4] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity.[4]
Quantitative Data on Solvent Effects
The following table demonstrates the significant effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and substituted hydrazines.
| 1,3-Diketone (R¹) | Hydrazine (R²) | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | ~1:1.3 | - | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | - | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | - | [4] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | EtOH | 24:76 | 60 | [4] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | 81:19 | 98 | [4] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | 99:1 | 96 | [4] |
Isomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group of the diketone.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the undesired isomer under standard reaction conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack preferentially occurs at the carbonyl carbon adjacent to the -CF₃ group, which may not yield the desired product.[1]
Solution:
In addition to optimizing the solvent system as described above, altering the reaction pH can be an effective strategy. For instance, the cyclocondensation of an aryl hydrazine hydrochloride with a 1,3-diketone in aprotic dipolar solvents can lead to improved regioselectivity.[5] The acidic nature of the hydrazine salt can alter the nucleophilicity of the nitrogen atoms, thereby influencing the regiochemical outcome.[1]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using HFIP
This protocol provides a general method for the Knorr condensation that favors the formation of one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer.
Visualizations
Caption: Factors influencing the regiochemical outcome in pyrazole synthesis.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Caption: Competing reaction pathways in the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"Methyl 4-methyl-1H-pyrazole-3-carboxylate" reaction condition optimization
Welcome to the technical support center for the synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the reaction condition optimization of this important heterocyclic building block.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route involves the cyclocondensation of a β-ketoester with hydrazine.
Diagram of the General Reaction Pathway
Technical Support Center: Synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this and similar pyrazole derivatives is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For this compound, this would typically involve the reaction of a methyl-substituted β-ketoester with hydrazine.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most common impurity is the formation of a regioisomer, Methyl 5-methyl-1H-pyrazole-3-carboxylate. This occurs when the unsymmetrical 1,3-dicarbonyl starting material reacts with hydrazine, as the initial nucleophilic attack can happen at two different carbonyl carbons. Other potential impurities include unreacted starting materials and pyrazoline intermediates resulting from incomplete aromatization. Side reactions involving hydrazine can also sometimes produce colored impurities.[1][2]
Q3: How can I minimize the formation of the regioisomeric impurity?
A3: Controlling the reaction conditions can help influence the regioselectivity. Factors such as pH, solvent, and reaction temperature can affect the outcome.[1] For instance, using a protic solvent like ethanol may favor one isomer, while an aprotic solvent might favor the other. It is recommended to perform small-scale trial reactions to optimize conditions for the desired regioisomer.
Q4: My final product is a persistent oil and won't solidify. What should I do?
A4: The oily nature of the product could be due to the presence of residual solvents or impurities that lower the melting point. Ensure all volatile solvents are removed using a rotary evaporator followed by a high-vacuum pump. If the product is still an oil, purification by column chromatography is a highly effective method for separating it from impurities that may be inhibiting crystallization.
Q5: The purified product has a yellow or reddish color. How can I decolorize it?
A5: Colored impurities often arise from side reactions of the hydrazine starting material.[1] These can often be removed by the following methods:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. The product can then be recovered by removing the solvent and recrystallizing.
-
Recrystallization: This technique is often effective at leaving colored impurities behind in the mother liquor.
-
Silica Gel Plug: Dissolving the compound in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can retain colored impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Extend the reaction time or increase the reaction temperature. - Ensure the correct stoichiometry of reactants. |
| Product loss during workup or purification. | - Optimize the extraction and purification steps. - For recrystallization, ensure the correct solvent is chosen to minimize solubility of the product at low temperatures. | |
| Presence of Starting Materials in Final Product | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent. |
| Inefficient purification. | - Optimize the column chromatography solvent system for better separation. - If recrystallizing, ensure the starting materials are soluble in the chosen solvent at room temperature. | |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl starting material. | - Optimize reaction conditions (solvent, temperature, pH) to favor the desired isomer. - Separate the isomers using column chromatography with a carefully selected eluent system. |
| Product is a Dark, Tarry Material | Polymerization or degradation of starting materials or product. | - Lower the reaction temperature. - Use a milder acid catalyst or neutral conditions if possible. |
| Unexpected Peaks in NMR Spectrum | Presence of residual solvent or unexpected byproducts. | - Ensure the product is thoroughly dried under high vacuum. - Compare the spectrum to known spectra of starting materials and potential byproducts. |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
Methyl 2-methyl-3-oxobutanoate (or a similar β-ketoester)
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture at room temperature. The reaction may be exothermic.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
General Protocol for Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, for deactivating silica)
Procedure:
-
TLC Analysis: Determine a suitable solvent system for separation using TLC. A common starting point is a mixture of hexane and ethyl acetate. The ideal system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack a chromatography column. If the pyrazole is basic, consider pre-treating the silica gel with a solvent mixture containing a small amount of triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Regioselective Synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of Methyl 4-methyl-1H-pyrazole-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is controlling the regioselectivity of the reaction. The cyclocondensation reaction between an unsymmetrical precursor, such as a derivative of methyl acetoacetate, and hydrazine can lead to the formation of two regioisomers: the desired this compound and the undesired Methyl 4-methyl-1H-pyrazole-5-carboxylate. The ratio of these isomers can vary depending on the reaction conditions.
Q2: Which synthetic route is commonly employed for the preparation of this compound?
A2: A prevalent and effective method involves the reaction of a suitable β-dicarbonyl equivalent with hydrazine hydrate. A key intermediate is often an enamine or enol ether derived from methyl acetoacetate, such as (E)-methyl 2-((dimethylamino)methylidene)-3-oxobutanoate or methyl 2-(ethoxymethylidene)-3-oxobutanoate. This precursor then undergoes cyclization with hydrazine to form the pyrazole ring.
Q3: What are the key factors that influence the regioselectivity of this synthesis?
A3: Several factors can significantly impact the regiochemical outcome of the synthesis:
-
Nature of the Hydrazine: Using hydrazine hydrate (NH₂NH₂·H₂O) versus a substituted hydrazine can alter the nucleophilicity and steric hindrance, thereby influencing which carbonyl or carbonyl equivalent is attacked first.
-
Solvent: The polarity of the solvent can affect the reaction pathway. Protic solvents like ethanol and aprotic solvents like DMF or dioxane can lead to different isomeric ratios.[1]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product distribution.
-
pH of the reaction medium: The acidity or basicity of the reaction mixture can play a crucial role. For instance, the use of hydrazine as a free base or as a salt (e.g., hydrazine hydrochloride) can lead to different regioisomeric outcomes.
Q4: How can I confirm the identity of the desired regioisomer?
A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for distinguishing between the 3-carboxylate and 5-carboxylate isomers. 1H NMR and 13C NMR spectroscopy, along with 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide unambiguous structural assignments.[1] For instance, in the 1H-13C HMBC spectrum, correlations between the methyl ester protons and the pyrazole ring carbons can help determine the position of the carboxylate group.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Pyrazole Products | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or products. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Optimize the reaction temperature. Start with room temperature and gradually increase if necessary. Refluxing in a suitable solvent like ethanol is common. - Ensure the purity of starting materials, especially the hydrazine hydrate, which can degrade over time. |
| Poor Regioselectivity (Significant formation of the 5-carboxylate isomer) | - Non-optimal solvent choice. - Reaction temperature favoring the undesired isomer. - Use of hydrazine in a form that does not favor the desired regioselectivity. | - Screen different solvents. Aprotic solvents like DMF or dioxane may favor the formation of one isomer, while protic solvents like ethanol may favor the other.[1] - Experiment with a range of reaction temperatures. Lower temperatures may increase selectivity in some cases. - Compare the results using hydrazine hydrate versus hydrazine hydrochloride. The pH of the reaction medium can influence the regioselectivity. |
| Difficulty in Separating the Regioisomers | - Similar polarities of the two isomers. | - Utilize column chromatography on silica gel. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is often effective. Careful optimization of the solvent system is crucial. - High-Performance Liquid Chromatography (HPLC) on a reverse-phase column can also be employed for both analytical and preparative separations.[2] |
| Formation of Side Products | - Self-condensation of the β-dicarbonyl precursor. - Reaction of hydrazine with the ester group. | - Add the hydrazine hydrate slowly to the reaction mixture containing the β-dicarbonyl precursor. - Maintain a controlled temperature during the addition of hydrazine. |
Experimental Protocols
Synthesis of (E)-methyl 2-((dimethylamino)methylidene)-3-oxobutanoate (Enamine Precursor)
This protocol describes the synthesis of a common precursor for the pyrazole synthesis.
Materials:
-
Methyl acetoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dioxane (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1 equivalent) in dioxane.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) to the solution.[1]
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Heat the reaction mixture to 100 °C and stir for 5 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the solvent under reduced pressure to obtain the crude (E)-methyl 2-((dimethylamino)methylidene)-3-oxobutanoate, which can often be used in the next step without further purification.
Synthesis of this compound
This protocol outlines the cyclization reaction to form the target pyrazole.
Materials:
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(E)-methyl 2-((dimethylamino)methylidene)-3-oxobutanoate
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Hydrazine hydrate
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Ethanol
Procedure:
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Dissolve the crude (E)-methyl 2-((dimethylamino)methylidene)-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.[1]
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Add hydrazine hydrate (1 equivalent) to the solution at room temperature.
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Stir the reaction mixture at room temperature for 18 hours or reflux gently until the reaction is complete as monitored by TLC.[1]
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After the reaction is complete, remove the solvent under reduced pressure.
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The crude product will be a mixture of regioisomers. Purify the desired this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visual Guides
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Scale-Up Synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete reaction due to poor mixing or insufficient reaction time at a larger scale. Side reactions becoming more prominent with longer reaction times or localized hotspots. Product loss during workup and isolation. | - Optimize agitation to ensure homogeneity. - Monitor reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. - Ensure efficient temperature control to prevent side product formation. - Optimize extraction and crystallization solvents and conditions to minimize product loss. |
| Formation of Regioisomers | The reaction of the hydrazine with the 1,3-dicarbonyl precursor can lead to the formation of the undesired 5-methyl isomer. N-methylation of the pyrazole ring can also result in isomeric products if a non-methylated hydrazine is used initially. | - Carefully control the reaction temperature and the rate of reagent addition. - The choice of solvent can influence regioselectivity; consider screening different solvents. - If N-methylation is a separate step, optimize the base and alkylating agent to favor the desired isomer. |
| Poor Product Purity | Presence of unreacted starting materials, regioisomers, or other byproducts that are difficult to separate from the desired product. | - Ensure high purity of starting materials. - Optimize the reaction stoichiometry to drive the reaction to completion. - Develop a robust purification method, which may include recrystallization from a specific solvent system or column chromatography. For large-scale operations, crystallization is often preferred. |
| Exothermic Reaction Runaway | The condensation reaction to form the pyrazole ring can be exothermic, and on a large scale, heat dissipation can be challenging, leading to a runaway reaction. | - Implement controlled, slow addition of one of the reagents. - Ensure the reactor has adequate cooling capacity. - Use a suitable solvent to help manage the heat of reaction. |
| Difficulties in Product Isolation and Purification | The product may be an oil or have high solubility in the reaction solvent, making isolation by filtration difficult. Impurities may co-crystallize with the product. | - For oily products, consider an extractive workup followed by distillation or column chromatography. - If the product is highly soluble, an anti-solvent may be used to induce precipitation. - Screen various crystallization solvents and conditions (e.g., temperature, cooling rate) to identify a method that effectively removes impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: A common and scalable route involves the condensation of a 1,3-dicarbonyl compound, such as methyl 2-methyl-3-oxobutanoate, with hydrazine hydrate to form the pyrazole ring. Subsequent N-methylation, if required, can be performed, though using methylhydrazine directly is often more efficient to control regioselectivity. Another approach is the reaction of a β-enamino ketone with a hydrazine derivative.
Q2: What are the critical process parameters to control during the scale-up of the pyrazole synthesis?
A2: Key parameters to monitor and control include:
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Temperature: To manage exothermic events and minimize side product formation.
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Rate of addition: To control the reaction rate and heat generation.
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Agitation: To ensure a homogeneous reaction mixture and efficient heat transfer.
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Stoichiometry: To maximize the conversion of the limiting reagent and minimize unreacted starting materials in the final product.
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Reaction time: To ensure the reaction goes to completion without significant product degradation or byproduct formation.
Q3: How can the formation of the undesired regioisomer, Methyl 5-methyl-1H-pyrazole-3-carboxylate, be minimized?
A3: The formation of regioisomers is a common challenge in pyrazole synthesis.[1] To favor the desired 4-methyl isomer, careful optimization of reaction conditions is crucial. This includes the choice of solvent, reaction temperature, and the rate of addition of the hydrazine. Using a substituted hydrazine, such as methylhydrazine, directly in the cyclization step can often provide better regiocontrol compared to a two-step process of pyrazole formation followed by N-alkylation.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: At an industrial scale, purification is typically achieved through crystallization.[1] The choice of solvent is critical for obtaining a high-purity product. Column chromatography is generally avoided for large quantities due to cost and solvent consumption but may be used for high-value products or if crystallization is ineffective.
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: The use of hydrazine and its derivatives is a primary safety concern due to their toxicity and potential for thermal runaway in exothermic reactions. It is essential to have robust engineering controls, such as a well-ventilated workspace and a reactor with efficient cooling. A thorough process safety assessment should be conducted to identify and mitigate potential hazards before scaling up.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is a representative lab-scale synthesis based on common methods for pyrazole formation.
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Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.
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Reagents:
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Methyl 2-methyl-3-oxobutanoate (14.4 g, 0.1 mol)
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Methanol (100 mL)
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Methylhydrazine (5.1 g, 0.11 mol)
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-
Procedure:
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Methyl 2-methyl-3-oxobutanoate is dissolved in methanol in the reaction flask.
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The solution is cooled to 0-5 °C using an ice bath.
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Methylhydrazine is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
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The reaction progress is monitored by TLC or GC.
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-
Work-up and Purification:
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The solvent is removed under reduced pressure.
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The residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
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The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
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Protocol 2: Considerations for Pilot-Scale Synthesis
This section outlines key modifications for scaling up the synthesis to a pilot plant.
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Reactor: A 50 L glass-lined reactor with overhead stirring, a jacketed cooling/heating system, and a bottom outlet valve is used.
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Reagent Addition: Methylhydrazine is charged to the reactor, and the solution of methyl 2-methyl-3-oxobutanoate in methanol is added via a metering pump at a controlled rate to manage the exotherm.
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Temperature Control: The reactor jacket temperature is controlled to maintain the internal reaction temperature within the desired range. An emergency cooling plan should be in place.
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Work-up and Isolation: After the reaction is complete, the solvent is distilled off under vacuum. The product is isolated by crystallization. This may involve adding an anti-solvent to the concentrated reaction mixture and cooling to induce precipitation. The solid product is then collected by filtration and dried.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Lab-Scale (100 mmol) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Yield | 75-85% | 70-80% | Yields may decrease slightly on scale-up due to less efficient mixing and heat transfer. |
| Purity (pre-purification) | ~90% | ~85-90% | Slower heat dissipation on a larger scale can lead to more side products. |
| Reaction Time | 4 hours | 6-8 hours | Slower reagent addition and heating/cooling cycles increase the overall cycle time. |
| Purification Method | Column Chromatography | Crystallization | Crystallization is more economically viable and practical for large quantities. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate. The focus is on the identification, analysis, and mitigation of common by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most prevalent by-products are regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl precursors.[1] In the synthesis of this compound, the primary regioisomeric by-product is Methyl 4-methyl-1H-pyrazole-5-carboxylate. Other potential impurities include pyrazoline intermediates from incomplete cyclization and colored impurities arising from side reactions of the hydrazine starting material.[1]
Q2: How can I detect the presence of the regioisomeric by-product in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) can provide a quick indication of multiple components in your crude product. For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][2]
Q3: What analytical techniques are best for differentiating between the desired product and its regioisomer?
A3: Advanced NMR techniques are highly effective. 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can unambiguously determine the connectivity and spatial relationships of atoms, allowing for the definitive assignment of the correct regioisomer.[3] For instance, an HMBC spectrum can show a three-bond correlation between the methyl ester protons and the pyrazole ring carbon at position 3, confirming the desired product.
Q4: Can reaction conditions be modified to favor the formation of the desired this compound?
A4: Yes, the regioselectivity of pyrazole synthesis can be influenced by several factors, including the choice of solvent, temperature, and the nature of the reactants. For example, in similar pyrazole syntheses, changing the solvent from ethanol to a non-polar solvent like carbon tetrachloride has been shown to alter the ratio of regioisomers formed. The regiochemical outcome is often a delicate balance of steric and electronic effects.
Q5: What are the recommended methods for purifying this compound from its by-products?
A5: Due to their similar physicochemical properties, the separation of regioisomers can be challenging.[2] The most effective method is typically silica gel column chromatography.[4] Careful selection of the eluent system is crucial for achieving good separation. Recrystallization can also be employed as a purification technique, though it may be less effective for removing isomeric impurities.
Troubleshooting Guides
Issue 1: Presence of a second major spot on TLC with a similar Rf value to the product.
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Possible Cause: Formation of the regioisomer, Methyl 4-methyl-1H-pyrazole-5-carboxylate.
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Troubleshooting Steps:
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Confirm Identity: Isolate the two spots by preparative TLC or column chromatography and analyze them separately by ¹H NMR and Mass Spectrometry.
-
Optimize Reaction Conditions:
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Solvent: Experiment with a range of solvents with varying polarities (e.g., ethanol, acetonitrile, toluene, carbon tetrachloride). The ratio of regioisomers can be highly solvent-dependent.
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Temperature: Vary the reaction temperature. In some cases, lower temperatures can improve regioselectivity.
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Purification: If regioisomer formation cannot be suppressed, optimize the column chromatography conditions. A shallow solvent gradient and a long column can improve separation.
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Issue 2: The isolated product has a yellow or reddish color.
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Possible Cause: Impurities arising from the hydrazine starting material.[1] Hydrazines can be unstable and form colored degradation products.
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Troubleshooting Steps:
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Purify Hydrazine: If using a commercial source of methylhydrazine, consider purifying it by distillation before use.
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Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the hydrazine.
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Purification: The colored impurities can often be removed by passing the crude product through a short plug of silica gel or by recrystallization.
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Issue 3: NMR spectrum shows broad peaks and a complex pattern.
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Possible Cause:
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Presence of multiple isomers and/or incomplete cyclization products (pyrazolines).
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Prototropic tautomerism of the NH-pyrazole.
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Troubleshooting Steps:
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If starting material or intermediates are still present, consider extending the reaction time or increasing the temperature.
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Purification: Purify the crude product thoroughly by column chromatography to isolate the desired product.
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NMR Analysis: For NH-pyrazoles, tautomerism can lead to peak broadening in the NMR spectrum.[3] Acquiring the spectrum at a lower temperature may resolve the broad signals into distinct peaks for each tautomer.
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Quantitative Data
The regioselectivity of pyrazole synthesis is highly dependent on the reaction conditions. The following table, adapted from a similar synthesis, illustrates the effect of solvent on the ratio of two regioisomers.
| Solvent | Reaction Time (h) | Ratio of Regioisomer 1 : Regioisomer 2 |
| Ethanol (EtOH) | 18 | 75 : 3 |
| Acetonitrile (ACN) | 18 | 54 : 9 |
| Carbon Tetrachloride (CCl₄) | 18 | 14 : 54 |
Data adapted from the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which demonstrates a similar synthetic principle.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general representation and may require optimization.
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Preparation of the β-ketoester precursor: The appropriate β-ketoester, methyl 2-methyl-3-oxobutanoate, is required.
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Reaction with an activating agent: The β-ketoester is reacted with an activating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as dioxane. The mixture is typically heated to around 100°C for several hours.
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Cyclization with methylhydrazine: After cooling, the intermediate is reacted with methylhydrazine in a solvent like ethanol at room temperature. The reaction is stirred for 18-24 hours.
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Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.
Protocol 2: GC-MS Analysis for By-product Identification
This protocol provides a framework for the GC-MS analysis of the reaction mixture.[2]
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Sample Preparation:
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Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
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Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.
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If quantitative analysis is required, add a known concentration of an internal standard.
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-
GC-MS Conditions (Example):
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GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is often suitable.
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Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 10-20°C/min.
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Injector Temperature: 250°C.
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Carrier Gas: Helium at a constant flow rate.
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MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
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-
Data Analysis:
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Identify the peaks corresponding to the desired product and by-products based on their retention times and mass spectra.
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Compare the fragmentation patterns to known spectra or use them to deduce the structures of unknown by-products. The regioisomers are expected to have very similar mass spectra but different retention times.
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Visualizations
Caption: Workflow for the analysis and resolution of by-products.
Caption: Decision tree for troubleshooting common synthesis impurities.
References
"Methyl 4-methyl-1H-pyrazole-3-carboxylate" stability issues and degradation products
Welcome to the technical support center for Methyl 4-methyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding potential degradation products encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve two main areas:
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Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-methyl-1H-pyrazole-3-carboxylic acid and methanol. The rate of hydrolysis is dependent on pH and temperature.
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Degradation of the pyrazole ring: The pyrazole ring itself can be susceptible to degradation under harsh conditions, such as strong oxidation or high-energy light.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation product under common laboratory and storage conditions is the hydrolysis product, 4-methyl-1H-pyrazole-3-carboxylic acid . Under more extreme oxidative conditions, ring-opened byproducts or hydroxylated species could potentially form. Photolytic degradation might lead to rearrangement products like imidazole derivatives, although this is less common under standard laboratory light conditions.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is advisable.
Q4: I am observing an unexpected peak in my HPLC analysis of a sample containing this compound. What could it be?
A4: An unexpected peak could be a degradation product. The most likely candidate is 4-methyl-1H-pyrazole-3-carboxylic acid, which would have a different retention time than the parent ester. To confirm, you can compare the retention time with a standard of the suspected carboxylic acid or use mass spectrometry to identify the mass of the impurity.
Troubleshooting Guides
Issue 1: Loss of Assay Purity Over Time
Symptoms:
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A decrease in the peak area of this compound in chromatographic analysis over time.
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The appearance of a new, more polar peak in the chromatogram.
Possible Cause:
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Hydrolysis of the methyl ester to 4-methyl-1H-pyrazole-3-carboxylic acid due to exposure to moisture or non-neutral pH conditions in the sample matrix or solvent.
Troubleshooting Steps:
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Verify Solvent/Matrix pH: Ensure that the solvents and sample matrix are neutral and anhydrous.
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Storage Conditions: Confirm that the compound and its solutions are stored in a cool, dry, and dark environment.
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Co-injection: Co-inject a standard of 4-methyl-1H-pyrazole-3-carboxylic acid to see if the retention time of the new peak matches.
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LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the degradation product by its mass-to-charge ratio.
Issue 2: Sample Discoloration Upon Storage or Exposure to Light
Symptoms:
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The initially white or off-white solid turns yellow or brown.
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The appearance of multiple small impurity peaks in the chromatogram.
Possible Cause:
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Photodegradation or oxidative degradation of the pyrazole ring.
Troubleshooting Steps:
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Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.
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Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Forced Degradation Study: To understand the degradation profile, perform a forced degradation study by exposing a small sample to UV light and an oxidizing agent (e.g., hydrogen peroxide) and analyze the resulting mixture by LC-MS.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain for the degradation of this compound. However, a generalized approach to generating such data through forced degradation studies is provided in the experimental protocols below. The goal of such a study would be to generate a degradation of 5-20%.[1]
| Stress Condition | Typical Reagent/Condition | Potential Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, heat | 4-methyl-1H-pyrazole-3-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, room temperature | 4-methyl-1H-pyrazole-3-carboxylic acid |
| Oxidation | 3% H₂O₂, room temperature | Hydroxylated pyrazole species, ring-opened products |
| Photolytic | UV light (e.g., 254 nm) | Isomeric rearrangement products (e.g., imidazoles) |
| Thermal | 60-80°C | Limited degradation expected, potential for hydrolysis if moisture is present |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To evaluate the stability of this compound to acid and base hydrolysis.
Methodology:
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Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the mixture at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
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At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
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-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
Protocol 2: Forced Oxidative Degradation Study
Objective: To assess the susceptibility of this compound to oxidation.
Methodology:
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
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Oxidation:
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To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide.
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Keep the mixture at room temperature and protected from light for a specified time (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
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Analysis: Analyze the samples using an appropriate HPLC method.
Visualizations
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Caption: General workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 4-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural confirmation of methyl 4-methyl-1H-pyrazole-3-carboxylate. While no public X-ray crystallography data exists for this specific molecule, this document leverages data from structurally similar pyrazole derivatives to illustrate the principles and comparative strengths of various analytical methods. We will explore X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) as primary tools for structural elucidation.
Comparison of Structural Elucidation Techniques
The definitive confirmation of a chemical structure, particularly for novel compounds in drug development, relies on a combination of analytical methods. Each technique provides unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous determination of molecular structure and conformation. | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy (¹H, ¹³C) | Information on the chemical environment, connectivity, and spatial proximity of atoms. | Provides detailed structural information in solution, mimicking biological conditions. | Can be complex to interpret for large molecules; may not reveal absolute stereochemistry. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues. | High sensitivity, requires very small sample amounts. | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a molecule in its crystalline state. Although a crystal structure for this compound is not available, data from analogous compounds demonstrate the level of detail this technique provides.
Table 1: Crystallographic Data for Selected Pyrazole Derivatives
| Parameter | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate[2] | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
| Formula | C₁₁H₁₀N₂O₃ | C₈H₉N₅O₂ | C₇H₇F₃N₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/m |
| a (Å) | 9.5408(16) | 15.4576(6) | 6.8088(8) |
| b (Å) | 9.5827(16) | 16.0945(9) | 6.7699(9) |
| c (Å) | 11.580(2) | 7.5348(3) | 9.9351(12) |
| β (°) | 105.838(3) | 90.079(4) | 105.416(3) |
| Volume (ų) | 1018.5(3) | 1874.52(15) | 441.48(9) |
Data obtained from published crystallographic studies.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. For a small molecule like this compound, solvents such as ethanol, methanol, or acetone could be explored.
-
Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
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Data Collection : The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source). The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and angles.
Spectroscopic Methods for Structural Analysis
NMR and mass spectrometry are indispensable tools that provide a wealth of structural information, especially when single crystals are not available.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity.
Table 2: Predicted and Analogous NMR Data for Pyrazole Derivatives
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound (Predicted) | ~2.2 (s, 3H, CH₃ at C4), ~3.8 (s, 3H, OCH₃), ~7.5 (s, 1H, H5), ~13.0 (br s, 1H, NH) | Not readily available |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [1] | 3.80 (s, 3H, OCH₃), 5.98 (s, 1H, H4), 7.34–7.74 (m, 5H, Ar-H), 12.16 (s, 1H, OH) | Not reported |
| Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [3] | 3.83 (s, OCH₃), 7.96 (s, pyrazole H) | 51.4 (OCH₃), 110.1 (pyrazole C4), 138.7, 153.6 (pyrazole C3/C5), 163.8 (C=O) |
Predicted values are based on standard chemical shift tables and data from similar structures.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition : The sample is placed in an NMR spectrometer, and ¹H, ¹³C, and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.
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Data Analysis : The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to determine the molecular structure.
Mass Spectrometry
Mass spectrometry provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Table 3: Mass Spectrometry Data for Pyrazole Derivatives
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z |
| This compound | C₆H₈N₂O₂ | 140.0586 | Not available |
| Methyl 1H-pyrazole-3-carboxylate [4] | C₅H₆N₂O₂ | 126.0429 | 126 |
| Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [3] | C₂₁H₂₇N₃O₄ | 385.1996 | 386 ([M+H]⁺) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : A small amount of the sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.
-
Ionization : The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : The abundance of each ion is measured by a detector.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a novel compound like this compound.
Caption: Workflow for structural confirmation of a novel compound.
Signaling Pathway of Analytical Data Integration
The integration of data from multiple analytical techniques is crucial for unambiguous structure determination. The following diagram illustrates the logical relationship between the data obtained from different methods.
Caption: Integration of analytical data for structural elucidation.
References
Comparative Bioactivity of Methyl 4-methyl-1H-pyrazole-3-carboxylate Isomers: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of these compounds. This guide provides a comparative overview of the potential bioactivities of three positional isomers of methyl methyl-pyrazole-carboxylate: "Methyl 4-methyl-1H-pyrazole-3-carboxylate," "Methyl 3-methyl-1H-pyrazole-4-carboxylate," and "Methyl 5-methyl-1H-pyrazole-3-carboxylate."
While direct comparative experimental data for these specific isomers is limited in the current literature, this guide synthesizes information on the known bioactivities of structurally related pyrazole carboxylates and outlines the detailed experimental protocols necessary to conduct a comprehensive comparative analysis. Understanding the distinct biological profiles of these isomers is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Isomer Structures
The three isomers under consideration differ in the positions of the methyl and methyl carboxylate groups on the pyrazole ring, which is expected to influence their physicochemical properties and interactions with biological targets.
-
This compound: The methyl group is at position 4, and the methyl carboxylate group is at position 3.
-
Methyl 3-methyl-1H-pyrazole-4-carboxylate: The methyl group is at position 3, and the methyl carboxylate group is at position 4.
-
Methyl 5-methyl-1H-pyrazole-3-carboxylate: The methyl group is at position 5, and the methyl carboxylate group is at position 3.
Potential Bioactivities and Structure-Activity Relationships
Based on the broader class of pyrazole derivatives, these isomers are anticipated to exhibit a range of biological activities. The position of the substituents will likely modulate their potency and selectivity.
Anticancer Activity: Pyrazole derivatives have been widely investigated as anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer progression. The differential positioning of the methyl and methyl carboxylate groups on the pyrazole core can affect the binding affinity and selectivity towards specific kinases such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and others.
Antimicrobial Activity: The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal properties. The specific substitution pattern of the isomers may influence their ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes, thereby determining their minimum inhibitory concentration (MIC) against various pathogens. For instance, some derivatives of 3-methyl-1H-pyrazole-4-carboxylic esters have shown fungicidal activity against wheat rust and antiviral activity.
Data Presentation: A Call for Comparative Studies
A direct comparison of the bioactivity of these three isomers requires quantitative data from standardized assays. Currently, there is a lack of publicly available studies that have performed a side-by-side comparison. To facilitate future research in this area, the following tables are proposed for summarizing key quantitative data. Researchers are encouraged to use these templates to present their findings from comparative studies.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | Cancer Cell Line 1 (e.g., MCF-7) | Cancer Cell Line 2 (e.g., A549) | Cancer Cell Line 3 (e.g., HCT116) |
| This compound | Data not available | Data not available | Data not available |
| Methyl 3-methyl-1H-pyrazole-4-carboxylate | Data not available | Data not available | Data not available |
| Methyl 5-methyl-1H-pyrazole-3-carboxylate | Data not available | Data not available | Data not available |
| Positive Control (e.g., Doxorubicin) | Insert value | Insert value | Insert value |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Gram-positive Bacterium (e.g., S. aureus) | Gram-negative Bacterium (e.g., E. coli) | Fungal Strain (e.g., C. albicans) |
| This compound | Data not available | Data not available | Data not available |
| Methyl 3-methyl-1H-pyrazole-4-carboxylate | Data not available | Data not available | Data not available |
| Methyl 5-methyl-1H-pyrazole-3-carboxylate | Data not available | Data not available | Data not available |
| Positive Control (e.g., Ciprofloxacin) | Insert value | Insert value | Insert value |
Experimental Protocols
To ensure the generation of reliable and comparable data, the following detailed experimental protocols are provided for key bioactivity assays.
In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the pyrazole isomers and a positive control (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO). Dilute the compounds to various concentrations in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole isomers and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (microorganism without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase.
-
Assay Components: Recombinant kinase enzyme, kinase-specific substrate, ATP, and a suitable kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the pyrazole isomers in DMSO.
-
Assay Procedure:
-
Add the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal).
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by pyrazole derivatives, leading to an anticancer effect. Pyrazoles are known to inhibit various protein kinases involved in cell proliferation and survival.
Caption: Hypothetical signaling pathway targeted by pyrazole derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the comparative bioactivity screening of the pyrazole isomers.
Caption: General workflow for comparative bioactivity screening.
Conclusion
A Comparative Guide to Methyl 4-methyl-1H-pyrazole-3-carboxylate and Ethyl 4-methyl-1H-pyrazole-3-carboxylate
For researchers and professionals in drug development and chemical synthesis, the choice between structurally similar molecules can significantly impact experimental outcomes. This guide provides a detailed comparison of two such molecules: methyl 4-methyl-1H-pyrazole-3-carboxylate and ethyl 4-methyl-1H-pyrazole-3-carboxylate. The comparison is based on their physicochemical properties, a proposed synthetic protocol, and a theoretical evaluation of their potential performance differences.
Physicochemical Properties
The primary difference between the two compounds lies in the ester group—a methyl group versus an ethyl group. This seemingly minor variation influences several key physicochemical properties, as summarized below. The data is compiled from established chemical databases.[1][2]
| Property | This compound | Ethyl 4-methyl-1H-pyrazole-3-carboxylate | Parent Carboxylic Acid |
| IUPAC Name | This compound | ethyl 4-methyl-1H-pyrazole-3-carboxylate | 4-methyl-1H-pyrazole-3-carboxylic acid[3] |
| Molecular Formula | C₆H₈N₂O₂[1] | C₇H₁₀N₂O₂[2] | C₅H₆N₂O₂[3] |
| Molecular Weight | 140.14 g/mol [1] | 154.17 g/mol [2] | 126.11 g/mol [3] |
| CAS Number | 68809-58-5[1] | 856061-38-6[2] | 82231-51-4[3] |
| SMILES | CC1=C(NN=C1)C(=O)OC[1] | CCOC(=O)C1=C(C=NN1)C[2] | CC1=C(NN=C1)C(=O)O[3] |
| InChIKey | IFXPRADXZJOPEQ-UHFFFAOYSA-N[1] | QIBGZMYYGTXSQD-UHFFFAOYSA-N[2] | FNHVVMJBCILJGA-UHFFFAOYSA-N[3] |
| Predicted XLogP3 | 0.8 | 1.1 | 0.4[3] |
Performance Comparison: A Theoretical Perspective
The ethyl ester, with its additional methylene group, is slightly larger and more lipophilic (as indicated by the higher predicted XLogP3 value) than the methyl ester.[2][5] This could lead to several performance differences:
-
Solubility: The methyl ester is expected to be slightly more soluble in polar solvents, while the ethyl ester may show enhanced solubility in nonpolar organic solvents.
-
Reaction Kinetics: In reactions where the ester is a leaving group, the ethyl ester might react slightly slower than the methyl ester due to steric hindrance. Conversely, in reactions involving the pyrazole ring, the electronic differences are minimal, suggesting similar reactivity.
-
Biological Activity: In a pharmacological context, the increased lipophilicity of the ethyl ester could enhance its ability to cross cell membranes, potentially leading to increased potency or altered pharmacokinetic properties compared to the methyl ester. However, the larger size of the ethyl group could also introduce steric clashes with a biological target, possibly reducing activity. The ultimate biological effect would be target-dependent.
-
Physical Properties: The ethyl ester is expected to have a slightly higher boiling point and viscosity compared to the methyl ester due to increased van der Waals forces.[4]
Experimental Protocols
The most direct route to synthesizing both methyl and ethyl 4-methyl-1H-pyrazole-3-carboxylate is through the esterification of the parent carboxylic acid, 4-methyl-1H-pyrazole-3-carboxylic acid. A general and reliable method for this transformation is the Fischer-Speier esterification.[6]
Proposed Synthesis: Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of 4-methyl-1H-pyrazole-3-carboxylic acid with either methanol or ethanol.
Materials:
-
4-methyl-1H-pyrazole-3-carboxylic acid
-
Methanol (for the methyl ester) or Ethanol (for the ethyl ester), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of the corresponding alcohol (methanol or ethanol, typically used as the solvent, ~10-20 mL per gram of carboxylic acid).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq or a few drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure methyl or ethyl ester.
Logical Relationship of Physicochemical Properties
The structural change from a methyl to an ethyl ester directly influences the molecule's physical properties. This relationship can be visualized as a progression from the parent acid to the methyl ester and then to the ethyl ester.
Conclusion
This compound and ethyl 4-methyl-1H-pyrazole-3-carboxylate are closely related compounds with distinct physicochemical properties stemming from the difference in their ester alkyl chain. The ethyl ester is larger, heavier, and more lipophilic than its methyl counterpart. These differences are expected to translate into variations in solubility, reaction kinetics, and biological activity. The choice between these two reagents should, therefore, be guided by the specific requirements of the intended application, such as the desired solvent system, reaction conditions, or the need to modulate bioavailability in a drug discovery context. The provided synthetic protocol offers a straightforward method for accessing either compound from a common precursor.
References
- 1. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 4-methyl-1H-pyrazole-5-carboxylate | C7H10N2O2 | CID 13405303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylpyrazole-3-carboxylic acid | C5H6N2O2 | CID 5324580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journeytoforever.org [journeytoforever.org]
- 5. Page loading... [guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic analysis (¹H NMR, ¹³C NMR) of "Methyl 4-methyl-1H-pyrazole-3-carboxylate"
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a detailed spectroscopic analysis of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental spectral data for this specific molecule in public literature, this guide presents a comparative analysis against closely related structural analogs: Methyl 1H-pyrazole-3-carboxylate and Ethyl 4-methyl-1H-pyrazole-3-carboxylate. The analysis is supported by experimentally obtained data for the analogs and predicted data for the target compound, offering valuable insights for structural elucidation and characterization.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR and ¹³C NMR spectral data for this compound and its selected analogs. The data for the target compound is predicted, while the data for the analogs is based on available experimental findings.
¹H NMR Data Summary
| Compound | Solvent | Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz), Integration |
| This compound (Predicted) | CDCl₃ | 12.5 (s, 1H, NH), 7.5 (s, 1H, H-5), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, CH₃) |
| Methyl 1H-pyrazole-3-carboxylate | CDCl₃ | 13.0 (br s, 1H, NH), 7.7 (d, J=2.3 Hz, 1H, H-5), 6.8 (d, J=2.3 Hz, 1H, H-4), 3.9 (s, 3H, OCH₃) |
| Ethyl 4-methyl-1H-pyrazole-3-carboxylate | CDCl₃ | 12.8 (br s, 1H, NH), 7.4 (s, 1H, H-5), 4.4 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.2 (s, 3H, CH₃), 1.4 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
¹³C NMR Data Summary
| Compound | Solvent | Chemical Shift (δ ppm) |
| This compound (Predicted) | CDCl₃ | 163.0 (C=O), 143.0 (C-3), 130.0 (C-5), 110.0 (C-4), 52.0 (OCH₃), 9.0 (CH₃) |
| Methyl 1H-pyrazole-3-carboxylate | CDCl₃ | 163.5 (C=O), 140.0 (C-3), 135.0 (C-5), 107.0 (C-4), 52.0 (OCH₃) |
| Ethyl 4-methyl-1H-pyrazole-3-carboxylate | CDCl₃ | 162.8 (C=O), 143.2 (C-3), 129.8 (C-5), 109.1 (C-4), 61.0 (OCH₂), 14.5 (CH₂CH₃), 9.0 (CH₃) |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Acquisition time: 2-4 s
-
Spectral width: -2 to 14 ppm
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1-2 s
-
Spectral width: 0 to 220 ppm
-
-
Processing: Fourier transformation with proton decoupling, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualizations
To further aid in the understanding of the spectroscopic analysis and the molecular structure, the following diagrams are provided.
Caption: General workflow for spectroscopic analysis from sample preparation to structural elucidation.
Caption: Structure of this compound with atom numbering for NMR reference.
Lacking Direct Evidence, "Methyl 4-methyl-1H-pyrazole-3-carboxylate" Presents a Stark Contrast to its Commercially Successful Pyrazole Fungicide Cousins
A comprehensive review of available scientific literature reveals a significant data gap on the fungicidal activity of Methyl 4-methyl-1H-pyrazole-3-carboxylate. In stark contrast, a closely related chemical class, the pyrazole carboxamides, have given rise to a multitude of commercially successful fungicides widely used in agriculture. This guide provides a comparative analysis of the established activity of these pyrazole carboxamide fungicides and explores the potential reasons for the disparity in biological activity, rooted in their structural differences.
While no direct experimental data on the antifungal properties of this compound is publicly available, an examination of the structure-activity relationships within the broader pyrazole chemical family offers critical insights. The most prominent pyrazole-based fungicides are succinate dehydrogenase inhibitors (SDHIs), which function by disrupting the mitochondrial respiratory chain in fungi.[1][2] These potent fungicides are predominantly pyrazole carboxamides, not pyrazole carboxylates. This structural distinction is pivotal to their mode of action.
The Decisive Role of the Carboxamide Linkage
The fungicidal efficacy of pyrazole carboxamides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, is attributed to their ability to bind to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme complex.[1][2] This binding is facilitated by a specific three-dimensional arrangement of the molecule, where the pyrazole ring and the carboxamide linkage play crucial roles in interacting with amino acid residues within the Qp site.
The amide group (-CONH-) in these fungicides forms critical hydrogen bonds with the target enzyme, anchoring the molecule in the active site and preventing the natural substrate, ubiquinone, from binding. This disruption of the electron transport chain ultimately leads to the inhibition of fungal respiration and cell death.
This compound, possessing an ester linkage (-COOCH₃) instead of an amide, is unlikely to form the same key interactions with the SDH enzyme. The replacement of the N-H group of the amide with an oxygen atom in the ester fundamentally alters the hydrogen bonding potential and the overall electronic and steric properties of the molecule. This structural change is hypothesized to result in a significantly lower binding affinity for the SDH enzyme, likely rendering the compound inactive as a fungicide.
Comparative Antifungal Activity of Pyrazole Carboxamide Fungicides
To illustrate the potent activity of the pyrazole carboxamide class, the following table summarizes the in vitro efficacy (EC₅₀ values) of several commercial fungicides against various fungal pathogens. The EC₅₀ value represents the concentration of a fungicide that is required to inhibit the growth of a fungal population by 50%.
| Fungicide | Chemical Class | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Bixafen | Pyrazole Carboxamide | Rhizoctonia cerealis | 1.09 - 4.95 | [3] |
| Fluxapyroxad | Pyrazole Carboxamide | Sclerotinia sclerotiorum | 0.19 | [4] |
| Penthiopyrad | Pyrazole Carboxamide | Botrytis cinerea | 0.40 | [5] |
| Isopyrazam | Pyrazole Carboxamide | Sclerotinia sclerotiorum | 0.72 | [3] |
| Boscalid | Pyridine Carboxamide | Alternaria alternata | 0.04 - 0.13 | N/A |
| This compound | Pyrazole Carboxylate | N/A | No Data Available |
Note: The EC₅₀ values can vary depending on the specific fungal isolate and the experimental conditions.
Mechanism of Action: SDHI Fungicides
The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the succinante dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain. This targeted disruption of cellular respiration is a highly effective fungicidal mechanism.
Figure 1. Mechanism of action of pyrazole carboxamide fungicides.
Experimental Protocols for Fungicide Efficacy Testing
The determination of the antifungal activity of pyrazole carboxamides is typically conducted through in vitro mycelial growth inhibition assays.
1. Preparation of Fungal Cultures:
-
The target fungal pathogens are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at an optimal temperature for growth (e.g., 25°C) until the mycelia cover the plate.
2. Preparation of Fungicide Stock Solutions:
-
The test compounds are dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
3. In Vitro Mycelial Growth Inhibition Assay:
-
The fungicide stock solution is serially diluted and added to the molten PDA medium to achieve a range of final concentrations.
-
A small disc of the actively growing fungal mycelium is placed in the center of the fungicide-amended PDA plates.
-
Plates are incubated at the optimal growth temperature for several days.
-
The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.
-
The EC₅₀ value is then determined by probit analysis of the concentration-response data.
Figure 2. A typical workflow for in vitro fungicide screening.
Conclusion
References
- 1. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research in Plant Disease [online-rpd.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro testing of "Methyl 4-methyl-1H-pyrazole-3-carboxylate" derivatives
An Objective Analysis of Substituted Pyrazole Carboxylates and Related Analogs in Preclinical Research
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of the in vitro performance of various pyrazole derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. While specific data on derivatives of "Methyl 4-methyl-1H-pyrazole-3-carboxylate" is limited in the readily available literature, this guide presents data on structurally related pyrazole carboxamide and other pyrazole derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The information herein is supported by experimental data from various studies, providing a benchmark for future research and development.
Anticancer Activity
Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of critical cell signaling pathways.[2]
Comparative Efficacy (IC50 Values) of Pyrazole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | MCF-7 (Breast Cancer) | 0.08 | Erlotinib | Not specified for cell line |
| 4-bromophenyl substituted pyrazole | MCF-7 (Breast Cancer) | 5.8 | Doxorubicin | Not specified |
| 4-bromophenyl substituted pyrazole | A549 (Lung Cancer) | 8.0 | Doxorubicin | Not specified |
| 4-bromophenyl substituted pyrazole | HeLa (Cervical Cancer) | 9.8 | Doxorubicin | Not specified |
| Ferrocene-pyrazole hybrid | HCT-116 (Colon Cancer) | 3.12 | Not specified | Not specified |
| Pyrazole-based azole (17b) | A549 (Lung Cancer) | 3.46 µg/mL | Cisplatin | 0.95 µg/mL |
| Pyrazole acetohydrazide derivative (32) | Ovarian Cancer Cell Line | 8.63 | Not specified | Not specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazole derivatives) and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity
Pyrazole derivatives have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria as well as fungi.[3][4]
Comparative Efficacy (MIC Values) of Pyrazole Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |
| Pyrazole derivative (7b) | Various pathogens | 0.22 - 0.25 | Ciprofloxacin | Not specified |
| Pyrazolylthiazole carboxylic acid (2h) | Gram-positive bacteria | 6.25 | Ciprofloxacin | 6.25 |
| Pyrano[2,3-c] pyrazole (5c) | Klebsiella pneumoniae | 6.25 - 50 | Not specified | Not specified |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a specific concentration (e.g., 1 × 10⁸ CFU/mL).[5]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The microplates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds acting as inhibitors of cyclooxygenase (COX) enzymes.[6][7]
Comparative Efficacy (IC50 Values) of Pyrazole Derivatives against COX Enzymes
| Compound/Derivative | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference Drug |
| Pyrazole derivative (2a) | COX-2 | 19.87 | High (not quantified) | Celecoxib |
| Pyrazole derivative (3b) | COX-2 | 39.43 | 22.21 | Celecoxib |
| Pyrazole derivative (5b) | COX-2 | 38.73 | 17.47 | Celecoxib |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 20 | 225 | Not specified |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4500 | Not specified |
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a reference inhibitor (e.g., Celecoxib) in a reaction buffer.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: The reaction is allowed to proceed for a specific time and then terminated.
-
Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other suitable methods.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing a Relevant Signaling Pathway
Caption: Inhibition of the COX pathway by pyrazole derivatives.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Methyl 4-methyl-1H-pyrazole-3-carboxylate and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of analytical techniques and experimental data crucial for verifying the structure of "Methyl 4-methyl-1H-pyrazole-3-carboxylate" and its derivatives. We present key experimental data from the literature in a structured format and offer detailed protocols for the cited characterization methods.
The pyrazole ring is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1] The precise substitution pattern on this heterocyclic core is critical to a compound's biological activity and intellectual property value. Therefore, rigorous structural elucidation is a non-negotiable aspect of the synthesis and development of pyrazole-based compounds. This guide focuses on the analytical methodologies required to confidently assign the structure of this compound and differentiate it from potential isomers.
Comparative Analysis of Structural Isomers
The synthesis of substituted pyrazoles can often yield a mixture of regioisomers. For "this compound," key isomeric impurities could include the corresponding 5-carboxylate isomer or pyrazoles with different methylation patterns. Distinguishing between these structures requires a multi-pronged analytical approach.
Table 1: Spectroscopic Data for the Confirmation of this compound Structure
| Analytical Technique | Expected Data for this compound | Data for Potential Isomer (Methyl 4-methyl-1H-pyrazole-5-carboxylate) |
| ¹H NMR | Singlet for pyrazole ring proton (C5-H). Singlets for the methyl ester (O-CH₃) and the C4-methyl (C-CH₃) protons. | Singlet for pyrazole ring proton (C3-H). Singlets for the methyl ester (O-CH₃) and the C4-methyl (C-CH₃) protons. Chemical shifts will differ. |
| ¹³C NMR | Distinct chemical shifts for the carboxylate carbon (C=O), the pyrazole ring carbons (C3, C4, C5), and the methyl carbons. | Different chemical shifts for the pyrazole ring carbons, particularly C3 and C5, compared to the 3-carboxylate isomer. |
| HMBC (¹H-¹³C) | Correlation between the pyrazole ring proton (C5-H) and the C3 and C4 carbons. Correlation between the C4-methyl protons and C3, C4, and C5 carbons. | Correlation between the pyrazole ring proton (C3-H) and the C4 and C5 carbons. |
| NOESY (¹H-¹H) | Potential NOE between the N1-H proton and the C5-H proton, depending on tautomeric form and solvent. | Potential NOE between the N1-H proton and the protons of a substituent at the 5-position if present. |
| Mass Spec. (HRMS) | Exact mass corresponding to the molecular formula C₆H₈N₂O₂.[2] | Same exact mass as the 3-carboxylate isomer, necessitating chromatographic separation and spectroscopic confirmation. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching of the ester, and C=N stretching of the pyrazole ring. | Similar IR spectrum to the 3-carboxylate isomer, making it less definitive for isomer differentiation on its own. |
Definitive Structural Elucidation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous confirmation. This technique provides the precise spatial arrangement of atoms in the crystal lattice, definitively establishing connectivity and stereochemistry. For novel pyrazole derivatives, obtaining a crystal structure is highly recommended to eliminate any structural ambiguity.[3][4][5]
Table 2: Crystallographic Data for Representative Pyrazole Carboxylate Derivatives
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) & Angles (°) |
| Ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate[5] | Monoclinic | P2₁/c | C-N, C-C, C=O bond lengths and angles characteristic of the pyrazole and ester moieties. |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4] | Monoclinic | P2₁/c | Dihedral angle between the phenyl and pyrazole rings. |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid[6] | - | - | Intramolecular hydrogen bonding observed. |
| Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate[7] | Monoclinic | - | Dihedral angles between the triazole and pyrazole rings. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable data. Below are representative methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Utilize standard pulse programs provided by the spectrometer manufacturer. Optimize mixing times for NOESY and evolution delays for long-range couplings in HMBC based on the expected structural features. Data from these experiments are crucial for assigning proton and carbon signals and confirming connectivity.[8][9]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the spectrum in positive or negative ion mode, depending on the compound's properties.
-
Data Processing: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for the proposed molecular formula. A mass accuracy of <5 ppm is generally considered acceptable for confirmation.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[3][4]
Visualizing the Confirmation Workflow
The logical flow of experiments for structural confirmation can be visualized to provide a clear roadmap for researchers.
Signaling Pathways and Biological Relevance
Derivatives of pyrazole carboxylates are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[10][11][12][13] The specific substitution pattern on the pyrazole ring is often a key determinant of the compound's interaction with biological targets. For instance, a compound's ability to inhibit a specific kinase in a cancer-related signaling pathway is highly dependent on its three-dimensional structure and the positioning of its functional groups.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Replacement Strategies for Pyrazole-3-Carboxylate Derivatives in Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. One of the most powerful tools in this endeavor is the principle of bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, leading to improved potency, selectivity, pharmacokinetics, or reduced toxicity. This guide provides a comparative analysis of bioisosteric replacements for the "Methyl 4-methyl-1H-pyrazole-3-carboxylate" scaffold, a common motif in pharmacologically active molecules.
While direct comparative data for this compound is not extensively available in the public domain, we can draw valuable insights from structure-activity relationship (SAR) studies on closely related and well-characterized compounds. A prominent example is the research surrounding Rimonabant, a CB1 cannabinoid receptor antagonist, which features a 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxamide core. Investigations into analogs of this compound offer a clear illustration of how bioisosteric modifications of the pyrazole-3-carboxamide moiety can significantly impact biological activity.
Comparison of Bioisosteric Replacements
The following table summarizes the quantitative data from a study where the pyrazole-3-carboxamide group of a Rimonabant analog was replaced with various bioisosteric five-membered heterocycles, such as oxadiazoles. The data presented compares the binding affinity (Ki) of these compounds for the human CB1 and CB2 cannabinoid receptors.
| Compound ID | Core Scaffold | R Group | hCB1 Ki (nM) | hCB2 Ki (nM) |
| 1 (Parent) | Pyrazole-3-carboxamide | Piperidin-1-yl | 1.63 | >1000 |
| 2 | 1,2,4-Oxadiazole | tert-Butyl | 1.98 | >1000 |
| 3 | 1,3,4-Oxadiazole | tert-Butyl | 8.32 | >1000 |
| 4 | Thiazole | Piperidin-1-yl | 1.5 | 409 |
| 5 | Imidazole | Piperidin-1-yl | 0.73 | >1000 |
Data is illustrative and compiled from multiple sources for comparative purposes.
From this data, it is evident that bioisosteric replacement of the pyrazole-3-carboxamide can modulate potency and selectivity. For instance, the imidazole analog 5 demonstrates a higher affinity for the CB1 receptor compared to the parent pyrazole compound 1 .[1] The 1,2,4-oxadiazole 2 maintains comparable potency to the parent compound, showcasing its viability as a bioisostere.[2]
Visualizing Bioisosteric Replacement
The concept of bioisosteric replacement can be visualized as a strategic exchange of molecular fragments to explore chemical space and optimize drug-like properties.
Experimental Protocols
The determination of binding affinities (Ki values) is crucial for evaluating the success of bioisosteric replacements. A standard experimental method for this is the radioligand binding assay.
CB1 Cannabinoid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the human CB1 cannabinoid receptor.
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP-55,940 (a potent cannabinoid agonist).
-
Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 0.1%.
-
Prepare the radioligand solution in assay buffer at a concentration equal to its Kd value (approximately 0.7 nM for [³H]CP-55,940).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of WIN 55,212-2 solution (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of [³H]CP-55,940 solution.
-
100 µL of the cell membrane suspension (containing 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4][5]
-
This guide illustrates the power of bioisosterism in drug design, using the pyrazole-3-carboxylate scaffold as a relevant example. By systematically replacing key functional groups and evaluating the resulting changes in biological activity, researchers can rationally design molecules with improved therapeutic potential.
References
- 1. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Analytical Characterization of Methyl 4-methyl-1H-pyrazole-3-carboxylate
This guide provides a comprehensive comparison of analytical methods for the characterization of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a significant heterocyclic compound in pharmaceutical and agrochemical research. The following sections detail the experimental protocols and comparative data for key analytical techniques, offering researchers, scientists, and drug development professionals a thorough resource for quality control and structural elucidation.
Overview of Analytical Techniques
The primary methods for the structural characterization and purity assessment of this compound and its analogs include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the molecular structure, functional groups, molecular weight, and purity of the compound.
Data Presentation: Spectroscopic and Chromatographic Data
Due to the limited availability of public experimental data for this compound, this guide presents a combination of computed data and experimental data from closely related pyrazole derivatives. This comparative approach allows for an informed prediction of the expected analytical characteristics of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of similar pyrazole structures.[1][2]
Table 1: Predicted NMR Data for this compound
| Analysis | Predicted Chemical Shift (δ ppm) | Notes |
| ¹H NMR | ||
| Pyrazole C5-H | ~7.5 - 8.0 | Singlet |
| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet, 3H |
| Pyrazole C4-CH₃ | ~2.2 - 2.4 | Singlet, 3H |
| Pyrazole N-H | Broad singlet, variable | Position dependent on solvent and concentration |
| ¹³C NMR | ||
| Carbonyl (C=O) | ~160 - 165 | |
| Pyrazole C3 | ~140 - 145 | |
| Pyrazole C5 | ~130 - 135 | |
| Pyrazole C4 | ~110 - 115 | |
| Methoxy (-OCH₃) | ~51 - 53 | |
| Pyrazole C4-CH₃ | ~10 - 12 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 2: Predicted FT-IR Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3200 - 3400 (broad) | Stretching |
| C-H (aromatic/aliphatic) | 2900 - 3100 | Stretching |
| C=O (ester) | 1700 - 1730 | Stretching |
| C=N (pyrazole ring) | 1500 - 1600 | Stretching |
| C-O (ester) | 1200 - 1300 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass spectral data for this compound are summarized below.[3]
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Weight | 140.14 g/mol | - |
| Exact Mass | 140.0586 g/mol | High-Resolution MS (HRMS) |
| Major Fragment Ions (m/z) | 109, 81, 54 | Electron Ionization (EI) |
Chromatographic Methods
Both GC and HPLC are suitable for assessing the purity of this compound and for the separation of potential isomers.[4][5] The choice between these techniques often depends on the volatility and thermal stability of the compound and its impurities.
Table 4: Comparison of Chromatographic Methods
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary and mobile phase. |
| Typical Column | Non-polar capillary column (e.g., DB-5ms).[6] | Reversed-phase column (e.g., C18). |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID). | UV Detector, Mass Spectrometer (MS). |
| Suitability | Ideal for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[7]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[8]
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[4]
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.[8]
-
Data Acquisition:
-
Wavenumber Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight, fragmentation pattern, and assess purity.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Visualizations
The following diagrams illustrate the general workflows for the characterization of this compound.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. rsc.org [rsc.org]
- 3. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 4-methyl-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 4-methyl-1H-pyrazole-3-carboxylate (CAS No. 68809-58-5) was publicly available at the time of this writing.[1] The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development who handle specialized compounds like this compound, a clear and compliant disposal plan is crucial. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile of Structurally Similar Pyrazole Derivatives
Due to the absence of a specific SDS, the hazard profile has been inferred from analogous compounds. This conservative "worst-case" approach ensures a high margin of safety. Pyrazole derivatives are generally considered hazardous materials.
| Hazard Category | Findings for Structurally Similar Pyrazole Derivatives |
| Skin Irritation | Causes skin irritation.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4] |
| Acute Oral Toxicity | May be harmful if swallowed.[2] |
| Environmental Hazards | Should not be released into the environment.[5] |
Note: The toxicological properties of this compound have not been fully investigated.[6] All chemical waste must be managed in accordance with local, state, and federal regulations.[7]
Standard Operating Procedure for Disposal
This procedure outlines the recommended steps for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Standard laboratory coat
-
Nitrile gloves
-
Chemical safety goggles or a face shield[6]
Waste Segregation and Collection
Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof container. Do not pour it down the drain.[6][8]
-
Contaminated Materials: Any materials significantly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[9]
Waste Container Labeling
Properly label the hazardous waste container with the following information:[7][10]
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (do not use abbreviations)
-
CAS Number: 68809-58-5
-
An accurate list of all constituents and their approximate concentrations if it is a mixture.
-
The date when waste was first added to the container.
-
The name of the Principal Investigator and the laboratory location (building and room number).
Waste Storage
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:
-
Secure and well-ventilated.[4]
-
Away from incompatible materials, such as strong oxidizing agents.[6]
-
Within secondary containment to capture any potential leaks.
Request for Waste Disposal
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department.[11]
Professional Disposal
The final disposal of this compound should be handled by a licensed professional waste disposal company.[9] The most common and recommended method for such compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Spill Response Protocol
In the event of a spill, adhere to your laboratory's established spill response procedure. A general guideline is as follows:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the EHS department.
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the proper disposal of this compound.
References
- 1. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Logistics for Handling Methyl 4-methyl-1H-pyrazole-3-carboxylate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Methyl 4-methyl-1H-pyrazole-3-carboxylate are paramount for both personal safety and experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for the safe use of this compound, from initial handling to final disposal.
Chemical Identifier:
Hazard Summary: Based on available safety data, this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards are required at all times.[2] A face shield must be worn in addition to goggles when there is a risk of splashing or when handling larger quantities (over 1 liter).[2] |
| Skin Protection | Gloves: Chemical-resistant gloves are mandatory. While specific permeation data for this compound is not readily available, Nitrile rubber or Butyl rubber gloves are recommended based on their broad chemical resistance.[2][3][4][5] Always inspect gloves for any signs of degradation or puncture before use. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide. |
| Lab Coat/Coveralls: A flame-resistant lab coat that extends to the knees is required.[2] For large-scale operations or situations with a high risk of splashing, chemical-resistant coveralls (e.g., Tyvek®) should be worn. | |
| Respiratory Protection | Respirator: Use of this compound should be restricted to a well-ventilated area, preferably within a certified chemical fume hood.[6] If dust generation is unavoidable or if working outside of a fume hood, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) is required.[2][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and contamination.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure that a chemical spill kit is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in the table above.
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Handle the compound gently to minimize the generation of airborne dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Reaction Setup and Execution:
-
Conduct all reactions in a chemical fume hood.
-
Ensure all glassware is clean, dry, and free of cracks or defects.
-
After the reaction is complete, allow the equipment to cool to room temperature before dismantling.
4. Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.
-
Thoroughly clean all glassware used.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and face protection.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper chemical waste disposal is crucial to protect the environment and comply with regulations.
1. Waste Segregation:
-
Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weighing paper, gloves, paper towels) should be collected in a designated, labeled hazardous waste container for solid chemical waste.[8][9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.[8]
2. Containerization and Labeling:
-
Use chemically compatible, leak-proof containers for all waste.[10]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.[10]
3. Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[9][10]
-
Do not dispose of this chemical down the drain.[8]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9]
Experimental Workflow Diagram
The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. wellbefore.com [wellbefore.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. oxwork.com [oxwork.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. coleparmer.com [coleparmer.com]
- 7. coleparmer.com [coleparmer.com]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. coleparmer.com [coleparmer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
